molecular formula C15H16N2O B1300945 Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine CAS No. 77960-15-7

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Cat. No.: B1300945
CAS No.: 77960-15-7
M. Wt: 240.3 g/mol
InChI Key: FELGUJHGLNZYPV-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine (CAS Number: 77960-15-7) is a synthetic organic compound with a molecular formula of C 15 H 16 N 2 O and a molecular weight of 240.30 g/mol . It is characterized by a molecular structure that incorporates both a furan and an indole heterocyclic ring system, as represented by the SMILES notation c1ccc2c(c1)c(c[nH]2)CCNCc3ccco3 . The compound has a calculated boiling point of 421.4°C at 760 mmHg and a flash point of 208.7°C . The core research value of this compound is derived from its indole scaffold. The indole nucleus is a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities . Indole derivatives have demonstrated significant research potential in various areas, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial applications, making them a subject of continuous investigation in drug discovery and development . The presence of the furan ring further modifies the compound's physicochemical properties, potentially influencing its binding affinity and interaction with biological targets. As such, this amine serves as a versatile chemical intermediate or building block for the synthesis of more complex molecules for pharmacological and chemical biology research . Safety and Handling: This compound is classified with the hazard code Xi, indicating it is an irritant . It is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13/h1-6,9-10,16-17H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGUJHGLNZYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis, characterization, and potential biological applications of this heterocyclic compound.

Chemical and Physical Properties

This compound, a molecule incorporating both furan and indole moieties, presents a scaffold of interest for exploring potential therapeutic activities. The indole portion is a common feature in neuroactive agents, suggesting a potential for this compound to interact with neurological targets. The furan ring, being an electron-rich heterocycle, can participate in various chemical interactions and may influence the compound's pharmacokinetic profile.

Below is a summary of the key chemical and physical data for this compound.

PropertyValueSource(s)
IUPAC Name N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethan-1-amineN/A
Synonyms This compound, 1H-Indole-3-ethanamine, N-(2-furanylmethyl)-, TIMTEC-BB SBB007241, ART-CHEM-BB B023230, AKOS B023230N/A
CAS Registry Number 77960-15-7N/A
Molecular Formula C₁₅H₁₆N₂ON/A
Molecular Weight 240.31 g/mol N/A
Appearance Solid[1]
Melting Point 56-57 °C[1][2]
Boiling Point 168 °C at 0.06 torr; 421.4 °C at 760 mmHg[2]
Topological Polar Surface Area 41 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 5[3]

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for the synthesis of secondary amines like this compound is the reductive amination of tryptamine with furfural.

Reaction Scheme:

G cluster_reactants Reactants Tryptamine Tryptamine Imine Schiff Base Intermediate Tryptamine->Imine Condensation Furfural Furfural Furfural->Imine Condensation Product Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine G A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability (%) H->I G A Prepare cell membranes expressing the target 5-HT receptor B Incubate membranes with a radioligand and varying concentrations of the test compound A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify radioactivity of the bound fraction C->D F Calculate specific binding D->F E Determine non-specific binding (in the presence of a high concentration of a known non-labeled ligand) E->F G Determine Ki value from competition curves F->G G cluster_membrane Cell Membrane Receptor 5-HT Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine Ligand->Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77960-15-7

This technical guide provides a comprehensive overview of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine, a heterocyclic compound incorporating both furan and indole moieties. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, potential biological activities, and experimental evaluation of this molecule.

Physicochemical Properties

This compound is a solid compound with the following physicochemical properties:

PropertyValueReference(s)
Molecular Formula C₁₅H₁₆N₂O[1][2]
Molecular Weight 240.31 g/mol [1][3]
Melting Point 56-57 °C[1][3]
Boiling Point 168 °C at 0.06 Torr[1][3]
Appearance Solid[1]
Synonyms N-(Furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine, TIMTEC-BB SBB007241, ART-CHEM-BB B023230, AKOS B023230[4]

Synthesis

A plausible and efficient method for the synthesis of this compound is through the reductive amination of tryptamine with furfural. This common synthetic route involves the formation of an imine intermediate, which is then reduced to the corresponding secondary amine.

Proposed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • Tryptamine

  • Furfural

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous DCM or DCE, add furfural (1.0-1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once imine formation is complete, add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine and the appearance of the product by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

G tryptamine Tryptamine imine Imine Intermediate tryptamine->imine Acetic Acid (catalyst) furfural Furfural furfural->imine product Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine imine->product NaBH(OAc)₃ (Reducing Agent)

Proposed synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

The chemical structure of this compound, containing an indolethylamine scaffold (a common feature in neuroactive agents) and a furan ring, suggests potential interactions with biological targets, particularly serotonin receptors and phosphoinositide 3-kinases (PI3Ks).[5]

Serotonin Receptor Modulation

The indolethylamine moiety is a well-known pharmacophore for serotonin (5-HT) receptors.[5] Derivatives of this scaffold have shown a range of activities, from agonism to antagonism, at various 5-HT receptor subtypes. Modulation of these receptors is a key mechanism for drugs treating a variety of central nervous system disorders.

Potential Signaling Pathway: 5-HT Receptor Activation

G ligand Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine receptor Serotonin Receptor (e.g., 5-HT₂A) ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Hypothetical Gq-coupled serotonin receptor signaling pathway.
PI3Kγ Inhibition

Furan-containing molecules have been identified as inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses.[6] The furan ring can participate in key interactions within the ATP-binding pocket of the kinase.

Potential Signaling Pathway: PI3K/Akt/mTOR Inhibition

G inhibitor Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine pi3k PI3Kγ inhibitor->pi3k inhibits pip2 PIP₂ pi3k->pip2 phosphorylates pip3 PIP₃ pip2->pip3 pdk1 PDK1 pip3->pdk1 activates akt Akt pdk1->akt phosphorylates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation

Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, the following experimental protocols are representative of the standard assays that would be employed.

Serotonin Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of the compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₂A).

  • Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known ligand like mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PI3Kγ Kinase Activity Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of the compound against PI3Kγ.

Materials:

  • Recombinant human PI3Kγ enzyme.

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP₂).

  • ATP (adenosine triphosphate).

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Test compound at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production).

  • Luminometer.

Procedure:

  • In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the PI3Kγ enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate (PIP₂).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Spectroscopic Data (Anticipated)

Anticipated ¹H NMR Spectrum
  • Indole NH: A broad singlet in the region of δ 8.0-8.5 ppm.

  • Aromatic Protons (Indole): Several signals in the aromatic region (δ 7.0-7.8 ppm), corresponding to the four protons on the benzene ring of the indole nucleus and the proton at the C2 position.

  • Furan Protons: Three signals in the aromatic/heteroaromatic region. The proton at the C5 position of the furan ring would appear as a doublet of doublets around δ 7.3-7.4 ppm. The protons at the C3 and C4 positions would appear as doublets or multiplets in the region of δ 6.0-6.4 ppm.

  • Methylene Protons (-CH₂-N-): A singlet or two distinct signals for the two protons of the methylene group attached to the furan ring and the nitrogen atom, likely in the range of δ 3.7-4.0 ppm.

  • Ethyl Protons (-CH₂-CH₂-N-): Two triplets, each integrating to two protons, corresponding to the two methylene groups of the ethyl chain, typically in the δ 2.8-3.2 ppm region.

  • Amine NH: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Anticipated ¹³C NMR Spectrum
  • Aromatic and Heteroaromatic Carbons: Multiple signals in the downfield region (δ 100-155 ppm) corresponding to the carbons of the indole and furan rings. The carbon attached to the oxygen in the furan ring (C2 and C5) would be the most downfield of the furan carbons.

  • Methylene Carbons: Signals for the three methylene carbons (-CH₂-N-, -CH₂-CH₂-N-) in the aliphatic region (δ 25-55 ppm).

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are representative and may require optimization. The biological activities and signaling pathway involvement are hypothetical based on structural analogy and require experimental validation. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide on the Molecular Structure and Potential Applications of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic and biological evaluation pathways for the compound Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine. Due to the limited availability of specific experimental data for this molecule, this guide leverages information on structurally related furan and tryptamine derivatives to propose experimental protocols and outline potential areas of biological investigation.

Molecular Structure and Physicochemical Properties

This compound, also known as N-(furan-2-ylmethyl)tryptamine, is a heterocyclic compound incorporating both a furan and an indole moiety. The indole structure is a common feature in neuroactive compounds, suggesting potential interactions with serotonin receptors.[1] The furan ring, an electron-rich aromatic system, contributes to the molecule's overall electronic and steric properties, which can influence its biological activity and suitability as a ligand in coordination chemistry.[1][2]

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O[1][3]
Molecular Weight 240.31 g/mol [1]
CAS Number 77960-15-7[3]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 5[3]
Topological Polar Surface Area 41 Ų[3]
Complexity 259[3]

Proposed Synthesis Protocol

Proposed Reductive Amination Synthesis

This proposed protocol involves the reaction of tryptamine with furfural (furan-2-carbaldehyde) to form a Schiff base intermediate, which is then reduced to the target secondary amine.

Materials:

  • Tryptamine

  • Furfural

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Experimental Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve tryptamine (1.0 eq) in dichloromethane. To this solution, add furfural (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the formation of the Schiff base is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

G Proposed Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product Tryptamine Tryptamine Schiff_Base Schiff Base Formation (DCM, rt) Tryptamine->Schiff_Base Furfural Furfural Furfural->Schiff_Base Reduction Reduction (NaBH(OAc)₃) Schiff_Base->Reduction Workup Aqueous Work-up Reduction->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available in the public domain. However, based on the known spectra of tryptamine and furan derivatives, the expected characteristic signals can be predicted.[4][5]

Expected ¹H NMR Signals (in CDCl₃):

  • Indole NH: A broad singlet around δ 8.0-8.5 ppm.

  • Indole Aromatic Protons: Multiplets in the range of δ 7.0-7.7 ppm.

  • Furan Aromatic Protons: Signals around δ 6.0-7.4 ppm.

  • Methylene Protons (Indole-CH₂CH₂-N): Two triplets around δ 2.9-3.1 ppm.

  • Methylene Protons (N-CH₂-Furan): A singlet around δ 3.8-4.0 ppm.

  • Amine NH: A broad singlet, the chemical shift of which will be concentration-dependent.

Expected ¹³C NMR Signals (in CDCl₃):

  • Indole Carbons: Signals in the aromatic region (δ 110-140 ppm).

  • Furan Carbons: Signals in the aromatic region (δ 105-155 ppm).

  • Methylene Carbons: Signals in the aliphatic region (δ 25-55 ppm).

Expected IR Spectroscopy Bands (KBr pellet):

  • N-H Stretch (Indole and Amine): Broad band around 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic): Bands around 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands around 2850-2960 cm⁻¹.

  • C=C Stretch (Aromatic): Bands around 1450-1600 cm⁻¹.

  • C-N Stretch: Bands around 1200-1350 cm⁻¹.

  • C-O-C Stretch (Furan): Bands around 1000-1100 cm⁻¹.

Potential Biological Activities and Screening Protocols

The structural motifs within this compound suggest several potential biological activities. The tryptamine core is a well-known pharmacophore for serotonergic and other CNS receptors.[5] Furan derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

General Biological Screening Workflow

A general workflow for the initial biological evaluation of this compound is presented below.

G General Biological Screening Workflow cluster_compound Test Compound cluster_primary Primary Screening cluster_secondary Secondary Screening (for active compounds) cluster_outcome Outcome Compound Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound->Antimicrobial Receptor_Binding Receptor Binding Assay (e.g., Serotonin Receptors) Compound->Receptor_Binding Dose_Response Dose-Response Studies Cytotoxicity->Dose_Response Antimicrobial->Dose_Response Receptor_Binding->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action In_Vivo In Vivo Efficacy Models Mechanism_of_Action->In_Vivo Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

Caption: A general workflow for the biological screening of the target compound.

Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of the compound against cancer cell lines.[6][7]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Conclusion

This compound is a molecule of interest for medicinal chemistry due to its hybrid structure combining the pharmacologically significant indole nucleus with a versatile furan ring. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for similar chemical entities. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead for drug discovery.

References

An In-depth Technical Guide to the Synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine, a molecule of interest in medicinal chemistry and drug development due to the presence of the neuroactive indole moiety. The synthesis primarily involves a convergent approach, relying on the preparation of two key precursors, tryptamine and furfural, followed by their coupling via reductive amination. This document details the synthetic routes for these precursors and the final product, presenting quantitative data in structured tables, outlining detailed experimental protocols, and illustrating reaction pathways using logical diagrams.

Overview of the Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a reductive amination reaction between tryptamine and furfural. This strategy involves the formation of an imine intermediate from the two precursors, which is subsequently reduced in situ to the target secondary amine. The overall synthetic pathway is depicted below.

Synthesis_Overview Tryptamine Tryptamine Reductive_Amination Reductive Amination Tryptamine->Reductive_Amination Furfural Furfural Furfural->Reductive_Amination Target Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine Reductive_Amination->Target

Caption: Overall synthetic strategy for this compound.

Precursor Synthesis: Tryptamine

Tryptamine is a crucial precursor containing the indole scaffold. Several methods for its synthesis have been established, with the choice of route often depending on the availability of starting materials and desired scale.

Synthesis of Tryptamine from L-Tryptophan via Decarboxylation

A common and straightforward method for synthesizing tryptamine is the decarboxylation of the amino acid L-tryptophan. This reaction is typically carried out by heating L-tryptophan in a high-boiling solvent with a catalytic amount of a carbonyl compound.

Experimental Protocol:

A suspension of L- or DL-tryptophan (0.1 mole) in tetralin (200 ml) is refluxed with vigorous stirring in the presence of a catalytic amount of a carbonyl compound (e.g., 0.05 mol of 3-pentanone). The reaction is continued until the evolution of carbon dioxide ceases and the mixture becomes clear. The solvent is then removed under vacuum using a rotary evaporator. The resulting residue is distilled under reduced pressure (bp 140-155°C/0.25 torr) to yield a yellow crystalline solid. The crude product can be further purified by crystallization from boiling benzene to afford faint yellow prisms of tryptamine.[1]

Starting MaterialReagentsSolventReaction TimeYieldMelting Point
L- or DL-Tryptophan3-Pentanone (catalyst)Tetralin8-10 hours~84%116-117.5°C

Precursor Synthesis: Furfural

Furfural, the aldehyde precursor, is a renewable chemical typically derived from the dehydration of pentose sugars found in lignocellulosic biomass.

Synthesis of Furfural from Xylose

Acid-catalyzed dehydration of xylose is a well-established method for producing furfural. Various catalysts and reaction systems have been explored to optimize the yield and selectivity.

Experimental Protocol:

Xylose (10 wt%) is reacted in a solvent system, for example, a mixture of dimethylacetamide (DMA) and lithium chloride (LiCl). A chromium(II) or chromium(III) chloride catalyst is added, and the reaction is heated. For instance, using CrCl2 in DMA can yield furfural.[2] The reaction can also be performed in a biphasic system of water and an organic solvent like toluene with a solid acid catalyst (e.g., sulfated zirconia) at elevated temperatures (>150°C) to continuously extract the furfural and improve yields.[2]

Starting MaterialCatalystSolvent SystemTemperatureYield
XyloseCrCl₂ / CrCl₃DMA / LiCl100°C30-40%
XyloseSulfated ZirconiaWater / Toluene>150°C~50%
Synthesis of Furfural from Biomass

Furfural can be directly produced from pentosan-rich biomass such as corncobs, bagasse, and wheat straw through acid hydrolysis and dehydration.[3][4][5][6]

Experimental Protocol (from Corn Cob):

Corn cob biomass is treated in a biphasic system of butyl acetate and a saturated aqueous solution of NaCl. p-Sulfonic acid calix[7]arene is used as an organocatalyst. The reaction is carried out in a microwave reactor at 160°C for 60 minutes with a catalyst loading of 12.5 wt%. This method provides a greener route to furfural.[4]

Biomass SourceCatalystSolvent SystemMethodTemperatureTimeYield
Corn Cobp-Sulfonic acid calix[7]areneButyl acetate / aq. NaClMicrowave160°C60 min56%

Synthesis of this compound via Reductive Amination

The final step in the synthesis is the coupling of tryptamine and furfural via reductive amination. This reaction proceeds through the formation of an intermediate imine, which is then reduced to the final secondary amine.

Reductive_Amination cluster_reactants Reactants cluster_process Reaction Steps Tryptamine Tryptamine Imine_Formation Imine Formation Tryptamine->Imine_Formation Furfural Furfural Furfural->Imine_Formation Reduction Reduction Imine_Formation->Reduction Imine Intermediate Target Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine Reduction->Target

Caption: Reaction pathway for the reductive amination of tryptamine and furfural.

Experimental Protocol (Generalized):

A generalized procedure for the reductive amination of an aldehyde with a primary amine using sodium borohydride is as follows. The specific quantities and reaction conditions would need to be optimized for the reaction between tryptamine and furfural.

To a solution of the primary amine (tryptamine, 1.0 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF), the aldehyde (furfural, 1.1 equivalents) is added. A few drops of acetic acid can be added to catalyze the formation of the imine. The mixture is stirred at room temperature for a period of time (e.g., 1 hour) to allow for imine formation. Subsequently, a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (0.6-1.5 equivalents) is added portion-wise, often at a reduced temperature (e.g., 0°C). The reaction is then stirred for an additional period (e.g., 1-2 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant 1Reactant 2Reducing AgentSolventCatalyst
TryptamineFurfuralSodium borohydrideMethanol / THFAcetic Acid

Data Presentation

Table 1: Summary of Tryptamine Synthesis

MethodStarting MaterialKey Reagents/CatalystsSolventYieldReference
DecarboxylationL-Tryptophan3-PentanoneTetralin~84%[1]
Mannich ReactionIndoleFormaldehyde, Dimethylamine--[8]
Reductive AlkylationIndoleN-protected aminoethyl acetals, TES/TFA--[7]

Table 2: Summary of Furfural Synthesis

MethodStarting MaterialKey Reagents/CatalystsSolventYieldReference
DehydrationXyloseCrCl₂ / CrCl₃DMA / LiCl30-40%[2]
DehydrationXyloseSulfated ZirconiaWater / Toluene~50%[2]
DehydrationCorn Cobp-Sulfonic acid calix[7]areneButyl acetate / aq. NaCl56%[4]
DehydrationBagasseAcid (e.g., H₂SO₄)Water-[5]

Mandatory Visualizations

Logical Workflow for Precursor Synthesis

Precursor_Synthesis_Workflow cluster_Tryptamine Tryptamine Synthesis cluster_Furfural Furfural Synthesis Tryptophan L-Tryptophan Decarboxylation Decarboxylation Tryptophan->Decarboxylation Tryptamine_Product Tryptamine Decarboxylation->Tryptamine_Product Biomass Biomass (e.g., Corn Cob) Dehydration Acid-Catalyzed Dehydration Biomass->Dehydration Furfural_Product Furfural Dehydration->Furfural_Product

Caption: Workflow for the synthesis of tryptamine and furfural precursors.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow Start Dissolve Tryptamine in Solvent Add_Furfural Add Furfural & Acetic Acid Start->Add_Furfural Imine_Formation Stir for Imine Formation (e.g., 1 hr) Add_Furfural->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH₄) at 0°C Imine_Formation->Add_Reducing_Agent Reduction Stir for Reduction (e.g., 1-2 hrs) Add_Reducing_Agent->Reduction Quench Quench Reaction (e.g., with NaHCO₃) Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Filter Dry & Filter Organic Layer Extract->Dry_Filter Evaporate Evaporate Solvent Dry_Filter->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Final_Product Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine Purify->Final_Product

Caption: Experimental workflow for the final reductive amination step.

References

Furan-Indole Hybrid Molecules: A Comprehensive Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-indole hybrid molecules have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. The fusion of the furan and indole ring systems, both privileged scaffolds in drug discovery, has yielded novel molecular architectures with potent and selective therapeutic potential. This technical guide provides an in-depth overview of the biological activities of furan-indole hybrids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support further research and development in this area.

Anticancer Activity

Furan-indole hybrids have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and disruption of cellular processes essential for tumor growth and survival.

Mechanism of Action: EGFR Inhibition

A notable mechanism of anticancer activity for certain furan-indole hybrids is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation and signaling.[1][2][3][4][5][6] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key therapeutic target.[1][2][3][4][5][6]

One extensively studied benzofuran-indole hybrid, 8aa , has been identified as a potent and selective EGFR inhibitor.[1][2][3][4][5][6] This compound has demonstrated significant inhibitory effects against non-small-cell lung cancer (NSCLC) cell lines, including those with the double mutant L858R/T790M EGFR, which is often associated with drug resistance.[1][2] Compound 8aa effectively blocks the EGFR signaling pathway, leading to reduced cell viability and migration in cancer cells.[1][2][3][4][5][6]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a signaling cascade that promotes cell growth and proliferation. Furan-indole hybrid 8aa acts by inhibiting the kinase activity of EGFR, thereby blocking downstream signaling.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Activates EGF EGF EGF->EGFR Binds Hybrid_8aa Furan-Indole Hybrid (8aa) Hybrid_8aa->EGFR Inhibits

EGFR Signaling Inhibition by Furan-Indole Hybrid 8aa.
Mechanism of Action: Tubulin Polymerization Inhibition

Another critical anticancer mechanism of furan-indole hybrids is the inhibition of tubulin polymerization.[7][8][9][10][11][12] Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[7][8][9][10][11][12]

Indole-furanone derivatives have been identified as potent inhibitors of tubulin polymerization, demonstrating submicromolar anticancer potency.[8][9][10][11][12] These compounds bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[7][8][9] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cancer cell death.

The process of cell division is tightly regulated by the cell cycle, which includes the M-phase (mitosis) where microtubule dynamics are crucial for chromosome segregation. By inhibiting tubulin polymerization, furan-indole hybrids induce a G2/M phase cell cycle arrest, leading to apoptosis.

Tubulin_Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis (M-phase) Microtubules->Mitosis Enables Apoptosis Apoptosis Mitosis->Apoptosis Leads to (if disrupted) Hybrid Indole-Furanone Hybrid Hybrid->Tubulin Inhibits

Tubulin Polymerization Inhibition by Indole-Furanone Hybrids.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative furan-indole hybrid molecules against various cancer cell lines.

CompoundCancer Cell LineAssayIC50 (µM)Reference
8aa PC9 (NSCLC)Cell Viability0.32 ± 0.05[1]
8aa A549 (NSCLC)Cell Viability0.89 ± 0.10[1]
8aa H1975 (NSCLC, L858R/T790M)EGFR Kinase0.44 ± 0.02[1]
10a A498 (Renal Cancer)Cell ProliferationNot specified in abstract[13]
Indole-furanone 3b U-937 (Leukemia)Anti-proliferativeSub-micromolar[12]

Antimicrobial Activity

Furan-indole hybrids have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action for many furan-indole hybrids are still under investigation. However, it is believed that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. Some furan- and pyrrole-linked indoline hybrids have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[14]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative furan-indole hybrids against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Furan-indoline hybrid Escherichia coliNot specified in abstract[14]
Furan-indoline hybrid Bacillus subtilisNot specified in abstract[14]

Anti-inflammatory Activity

Preliminary studies suggest that furan-indole hybrids may also possess anti-inflammatory properties, although this area is less explored compared to their anticancer and antimicrobial activities. The potential mechanisms may involve the inhibition of pro-inflammatory enzymes or signaling pathways. Further research is needed to fully elucidate their anti-inflammatory potential.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Furan-Indole Hybrids

A detailed, multi-step synthesis is typically required for these complex molecules. A key step involves a domino nucleophilic substitution–dehydrative cyclization procedure to form the 2,3-disubstituted benzofuran core. This is followed by coupling with the indole moiety. For the specific synthesis of 3-(6-Methoxy-2-phenylbenzofuran-3-yl)-1H-indole (8a ), the following characterization data has been reported: Ivory solid, mp: 69.5–70.1 °C; 1H NMR (400 MHz, CDCl3) δ 8.36 (s, 1H), 7.72 (d, J = 7.2 Hz, 2H), 7.49 (d, J = 7.6 Hz, 1H), 7.37 (s, 1H), 7.32 (t, J = 8.8 Hz, 2H), 7.25–7.21 (m, 3H), 7.14 (s, 1H), 7.06 (t, J = 6.8 Hz, 1H), 6.86 (d, J = 8.8 Hz, 1H), 3.91 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 158.3, 155.0, 150.0, 136.4, 131.3, 128.3, 127.6, 126.6, 126.2, 124.7, 123.5, 122.5, 120.8, 120.7, 112.0, 111.6, 111.3, 110.2, 107.9, 95.7, 55.8; HRMS (ESI-QTOF) m/z [M+H]+ calcd for C23H18NO2 340.1332, found 340.1316.[1]

In a 50 mL flask equipped with a condenser, an ionic liquid catalyst (30 mol%) is added to a mixture of an amine (1 mmol), diethyl acetylene dicarboxylate (1 mmol), and 1-ethylindoline-2,3-dione (1 mmol) in 20 mL EtOH under stirring.[15] The mixture is irradiated using an ultrasonic bath at 80 °C.[15] The progress of the reaction is monitored by thin-layer chromatography (TLC).[15] After the reaction is completed, the solvent is evaporated to dryness and the residual solid is suspended in 5 mL EtOH and cooled.[15]

Anticancer Activity Assays
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the furan-indole hybrid molecule and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Reaction Setup: In a 96-well plate, combine the EGFR enzyme, a specific substrate peptide, and the furan-indole hybrid inhibitor in a kinase assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence-based).

  • Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Add the furan-indole hybrid inhibitor or a control vehicle to the reaction mixture.

  • Initiation and Monitoring: Initiate polymerization by incubating the mixture at 37°C and monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.

  • Cell Monolayer: Grow a confluent monolayer of cells in a culture plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[16][17]

  • Compound Treatment: Treat the cells with the furan-indole hybrid molecule or a control.

  • Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure to assess cell migration.[16][17]

  • Cell Treatment: Treat cells with the furan-indole hybrid molecule for a specified duration.

  • Cell Harvesting: Harvest the cells and wash them with PBS.[18]

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[18][19][20]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]

Anticancer_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Furan-Indole Hybrids MTT MTT Assay (Cell Viability) Synthesis->MTT Migration Wound Healing Assay (Migration) MTT->Migration Apoptosis Annexin V/PI Assay (Apoptosis) MTT->Apoptosis Kinase_Assay EGFR Kinase Assay Migration->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Apoptosis->Tubulin_Assay Xenograft Xenograft Models Kinase_Assay->Xenograft Tubulin_Assay->Xenograft

Workflow for Anticancer Evaluation of Furan-Indole Hybrids.
Antimicrobial Activity Assay

  • Compound Dilution: Prepare a serial dilution of the furan-indole hybrid molecule in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Furan-indole hybrid molecules represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent anticancer activity, mediated through mechanisms such as EGFR and tubulin polymerization inhibition, highlights their potential in oncology. Furthermore, their emerging antimicrobial and potential anti-inflammatory properties warrant further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.

  • Elucidation of Mechanisms of Action: To fully understand how these molecules exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

  • Exploration of Other Therapeutic Areas: To investigate the potential of furan-indole hybrids in other diseases where their targets are relevant.

The continued exploration of this fascinating class of molecules holds great promise for the discovery of novel and effective drugs to address unmet medical needs.

References

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine: A Technical Whitepaper on Potential Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the potential pharmacological effects of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine, a novel heterocyclic compound incorporating both a furan moiety and an indolylethylamine scaffold. Due to the limited direct experimental data on this specific molecule, this whitepaper synthesizes information from structurally related compounds to project its likely biological activities. The core structure, bearing resemblance to tryptamine, suggests a strong potential for interaction with serotonin receptors, positioning it as a candidate for investigation in neuroscience. Furthermore, the presence of the furan ring, a common pharmacophore, indicates possible antimicrobial, anti-inflammatory, and cytotoxic properties. This guide presents a predictive pharmacological profile, detailed experimental protocols for its investigation, comparative quantitative data from analogous compounds, and visualizations of relevant biological pathways and experimental workflows to facilitate future research and development.

Introduction

This compound is a synthetic organic molecule with the chemical formula C₁₅H₁₆N₂O and a molecular weight of 240.31 g/mol .[1][2] Its structure is characterized by a tryptamine backbone, where the terminal amine is substituted with a furan-2-ylmethyl group. The indole ring is a well-established pharmacophore in numerous neuroactive agents, primarily due to its similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3] The furan ring is also a privileged scaffold in medicinal chemistry, found in a variety of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[4][5][6]

This whitepaper aims to provide a foundational resource for researchers by postulating the potential pharmacological activities of this compound based on a structure-activity relationship (SAR) analysis of its constituent moieties.

Predicted Pharmacological Profile

Based on its structural components, this compound is predicted to exhibit a range of pharmacological effects.

Neurological and Psychoactive Effects (Tryptamine-like)

The indolylethylamine core strongly suggests an affinity for serotonin (5-HT) receptors.[7] Tryptamine and its derivatives are known to act as agonists or partial agonists at various 5-HT receptor subtypes, particularly the 5-HT₂A receptor, which is a key mediator of psychedelic effects.[8][9] The substitution on the terminal amine can modulate receptor affinity and selectivity. The furan-2-ylmethyl group may influence the binding kinetics and functional activity at these receptors. A comprehensive screening against a panel of 5-HT receptors would be essential to elucidate its specific neurological profile.[10]

Antimicrobial Activity (Furan-like)

Furan derivatives are known to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[4][11] The mechanism often involves the disruption of bacterial cellular processes. The incorporation of the furan moiety in the target compound suggests that it may exhibit antibacterial properties.

Cytotoxic and Anti-proliferative Activity (Furan and Indole-like)

Both furan and indole derivatives have been investigated for their anticancer properties.[4][5] A related compound, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, has demonstrated cytotoxic activity against HeLa cancer cells. This suggests that this compound could also possess anti-proliferative effects against various cancer cell lines.

Quantitative Data from Analogous Compounds

To provide a comparative context for the potential bioactivity of this compound, the following tables summarize quantitative data for structurally related tryptamine and furan derivatives.

Table 1: Serotonin Receptor Binding Affinities of Tryptamine Analogs

Compound5-HT₂A Receptor Affinity (Kᵢ, nM)Reference
N,N-Dimethyltryptamine (DMT)65.5[8]
Psilocin (4-HO-DMT)45.8[8]
5-MeO-DMT15.3[8]
Tryptamine>1000[7]

Table 2: Cytotoxic Activity of a Structurally Related Furan-Indole Compound

CompoundCell LineIC₅₀ (µg/mL)Reference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37Not available in search results

Table 3: Minimum Inhibitory Concentration (MIC) of Furan-Based Antimicrobials

CompoundBacterial StrainMIC (µg/mL)Reference
NitrofurantoinE. coli16[6]
Furan-3-carboxamide derivativeS. aureus8[12]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the predicted pharmacological effects of this compound.

Serotonin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the human 5-HT₂A receptor.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT₂A receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg protein).

    • Add 50 µL of [³H]-ketanserin (a 5-HT₂A antagonist radioligand) at a final concentration of 1 nM.

    • Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle control. For non-specific binding, add 10 µM of a non-radiolabeled antagonist like spiperone.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compound on a cancer cell line (e.g., HeLa).[13]

  • Cell Seeding:

    • Culture HeLa cells in a suitable medium.

    • Trypsinize the cells, count them, and adjust the cell density to 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the test compound against a bacterial strain (e.g., Staphylococcus aureus).[14][15]

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of S. aureus into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth medium.

  • Broth Microdilution:

    • In a 96-well microtiter plate, add 100 µL of broth to all wells.

    • Add 100 µL of the test compound at a high starting concentration to the first well and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Mandatory Visualizations

Signaling Pathway

G cluster_receptor Cell Membrane cluster_gprotein G-protein Signaling cluster_downstream Downstream Effects Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Tryptamine Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine Tryptamine->Receptor Agonist Binding

Caption: Predicted signaling pathway via 5-HT₂A receptor activation.

Experimental Workflow

G cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification cluster_invivo In Vivo Studies (Future Work) Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Receptor_Binding Receptor Binding Assays (e.g., 5-HT Receptor Panel) Purification->Receptor_Binding Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Lines) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC against Bacteria) Purification->Antimicrobial Data_Analysis Data Analysis (IC50, Ki, MIC determination) Receptor_Binding->Data_Analysis Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID Animal_Models Animal Models of Disease Lead_ID->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Lead_ID->PK_PD

Caption: General workflow for pharmacological screening.

Conclusion

This compound represents a novel chemical entity with significant potential for diverse pharmacological activities. Its structural similarity to known neuroactive and antimicrobial agents makes it a compelling candidate for further investigation. This whitepaper provides a predictive framework and detailed experimental guidelines to facilitate the exploration of its therapeutic potential. Future studies should focus on a comprehensive in vitro screening followed by in vivo validation to fully characterize the pharmacological profile of this promising compound.

References

The Serotonin Receptor Affinity Landscape of Tryptamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinities of various tryptamine derivatives for serotonin (5-hydroxytryptamine, 5-HT) receptors. Tryptamine and its analogs represent a class of compounds with significant therapeutic potential and complex pharmacological profiles, largely mediated by their interactions with the diverse family of 5-HT receptors. Understanding these interactions at a molecular level is paramount for the rational design of novel therapeutics targeting a wide range of neuropsychiatric disorders.

This document summarizes quantitative binding data, details common experimental methodologies for affinity determination, and visualizes the key signaling pathways associated with the most relevant 5-HT receptor subtypes.

Quantitative Binding Affinities of Tryptamine Derivatives

The affinity of a ligand for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following tables consolidate Kᵢ values for several key tryptamine derivatives at various human serotonin receptor subtypes, as determined by radioligand binding assays. These values have been compiled from multiple peer-reviewed studies and should be considered representative, as minor variations can occur due to different experimental conditions.

Table 1: Serotonin Receptor (5-HT) Binding Affinities (Kᵢ, nM) of Common Tryptamine Derivatives

Compound5-HT₁ₐ5-HT₁ₑ5-HT₁բ5-HT₂ₐ5-HT₂ₑ5-HT₂C
Serotonin (5-HT)3[1]-----
N,N-Dimethyltryptamine (DMT)170[1]--75[2]--
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)6.5[1]-->1000[3]--
Psilocin (4-HO-DMT)152-146[4]--120-173[4]-79-311[4]
Bufotenin (5-HO-DMT)4.9[1]--2.7[5]--

Table 2: Additional Serotonin Receptor Subtype Affinities (Kᵢ, nM) for Select Tryptamines

Compound5-HT₁ₑ5-HT₁բ5-HT₁ₐ5-HT₂ₑ5-HT₂C5-HT₅ₐ5-HT₆5-HT₇
Tryptamine--125[1]-----
DMT----->10,000--
5-MeO-DMT--------
Bufotenin------>10,000>10,000

Note: This table provides a more extended profile for some compounds where data is available. The lack of comprehensive data for all derivatives across all subtypes highlights an area for future research.

Experimental Protocols for Determining Receptor Affinity

The "gold standard" for quantifying the binding affinity of a ligand to a receptor is the competitive radioligand binding assay .[6] This in vitro technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

General Principles of Competitive Radioligand Binding Assays

A fixed concentration of a radiolabeled ligand (e.g., tritiated, [³H]) is incubated with a source of the target receptor (typically cell membranes from transfected cell lines or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, thereby reducing the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₑ is the dissociation constant of the radioligand for the receptor.

Detailed Protocol: Radioligand Binding Assay for the 5-HT₁ₐ Receptor

This protocol is adapted for determining the affinity of a tryptamine derivative at the human 5-HT₁ₐ receptor using [³H]8-OH-DPAT as the radioligand.[7][8]

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

  • Test Compound: Tryptamine derivative of interest.

  • Non-specific Binding Control: Serotonin (10 µM) or unlabeled 8-OH-DPAT (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Scintillation Cocktail.

  • Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7]

  • 96-well Microplates, Filtration Apparatus, and Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the 5-HT₁ₐ receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer, and protein concentration is determined.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [³H]8-OH-DPAT, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]8-OH-DPAT, and a high concentration of unlabeled serotonin.

    • Competitive Binding: Cell membranes, [³H]8-OH-DPAT, and varying concentrations of the tryptamine derivative.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Detailed Protocol: Radioligand Binding Assay for the 5-HT₂ₐ Receptor

This protocol is for determining the affinity of a tryptamine derivative at the human 5-HT₂ₐ receptor using [³H]ketanserin as the radioligand.[10][11]

Materials:

  • Cell Membranes: Membranes from cells expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]ketanserin.

  • Test Compound: Tryptamine derivative of interest.

  • Non-specific Binding Control: Excess unlabeled ketanserin (e.g., 10 µM).[10]

  • Assay Buffer, Wash Buffer, Scintillation Cocktail, Glass Fiber Filters, and Equipment: As described for the 5-HT₁ₐ assay.

Procedure: The procedure is analogous to the 5-HT₁ₐ receptor binding assay, with the substitution of [³H]ketanserin as the radioligand and an appropriate non-specific binding control. Data analysis follows the same principles to determine the IC₅₀ and subsequently the Kᵢ of the test tryptamine derivative for the 5-HT₂ₐ receptor.

Signaling Pathways of Key Serotonin Receptors

Tryptamine derivatives exert their physiological effects by activating intracellular signaling cascades upon binding to 5-HT receptors. The 5-HT₁ₐ and 5-HT₂ₐ receptors are particularly important targets for many psychoactive tryptamines and are coupled to distinct G-protein signaling pathways.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gᵢ/ₒ.[12][13] Activation of the 5-HT₁ₐ receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[12] The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[7]

5-HT1A_Signaling_Pathway receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac inhibits girk GIRK Channel g_protein->girk camp cAMP ac->camp produces k_ion K+ Efflux girk->k_ion facilitates ligand Tryptamine Derivative ligand->receptor

5-HT₁ₐ Receptor Signaling Pathway
5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is coupled to the Gq/11 family of G-proteins.[14] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[15] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC).[14]

5-HT2A_Gq_Signaling_Pathway receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 produces dag DAG pip2->dag produces ca_release Ca2+ Release ip3->ca_release triggers pkc Protein Kinase C dag->pkc activates ca_release->pkc co-activates cellular_response Cellular Response pkc->cellular_response leads to ligand Tryptamine Derivative ligand->receptor

5-HT₂ₐ Gq-Protein Signaling Pathway
β-Arrestin-Mediated Signaling

In addition to G-protein-mediated signaling, GPCRs like the 5-HT₂ₐ receptor can also signal through β-arrestin pathways.[16][17] Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin is recruited. This recruitment can lead to receptor desensitization and internalization, but also initiate a separate wave of G-protein-independent signaling, for example, through the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[18] The balance between G-protein and β-arrestin signaling, known as "biased agonism," is an emerging concept in pharmacology and may explain the diverse effects of different tryptamine derivatives.[19]

Beta_Arrestin_Signaling ligand Tryptamine Derivative receptor 5-HT2A Receptor ligand->receptor binds grk GRK receptor->grk activates phosphorylated_receptor Phosphorylated 5-HT2A Receptor grk->receptor phosphorylates beta_arrestin β-Arrestin phosphorylated_receptor->beta_arrestin recruits desensitization Desensitization & Internalization beta_arrestin->desensitization mediates mapk_cascade MAPK Cascade (e.g., ERK1/2) beta_arrestin->mapk_cascade scaffolds signaling_output G-protein Independent Signaling mapk_cascade->signaling_output activates

β-Arrestin Signaling Pathway

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the serotonin receptor affinity of a novel tryptamine derivative.

Experimental_Workflow start Novel Tryptamine Derivative Synthesis primary_screen Primary Binding Screen (Multiple 5-HT Receptor Subtypes) start->primary_screen radioligand_assay Competitive Radioligand Binding Assay primary_screen->radioligand_assay For 'hit' receptors functional_assay Functional Assays (e.g., Calcium Mobilization, cAMP) primary_screen->functional_assay For 'hit' receptors ic50_determination IC50 Determination radioligand_assay->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff) ic50_determination->ki_calculation sar_analysis Structure-Activity Relationship (SAR) Analysis ki_calculation->sar_analysis efficacy_potency Determine Efficacy (Emax) and Potency (EC50) functional_assay->efficacy_potency efficacy_potency->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Receptor Affinity Characterization Workflow

Conclusion

The interaction of tryptamine derivatives with serotonin receptors is a complex and multifaceted field of study. The quantitative data presented herein provide a comparative framework for understanding the affinity of these compounds for various 5-HT receptor subtypes. The detailed experimental protocols offer a practical guide for researchers seeking to determine these affinities in their own laboratories. Furthermore, the visualization of the key signaling pathways provides a conceptual basis for the downstream cellular effects of these compounds. A thorough understanding of these fundamental pharmacological principles is essential for the continued development of tryptamine-based therapeutics with improved efficacy and safety profiles.

References

In-Silico Modeling of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is a novel small molecule with a chemical scaffold suggesting potential interactions with biological targets of therapeutic interest, particularly within the central nervous system. The presence of an indole-ethylamine moiety, a core feature of the neurotransmitter serotonin, indicates a plausible affinity for serotonin (5-HT) receptors.[1][2][3] This technical guide provides a comprehensive framework for the in-silico modeling of this compound, outlining a systematic approach to predict its pharmacokinetic and pharmacodynamic properties. This document details methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it presents hypothetical signaling pathways and experimental workflows to guide future research and development. All quantitative data is summarized in structured tables, and logical relationships are visualized through diagrams generated using Graphviz.

Introduction

The indole ring system is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs with a wide array of biological activities.[2][3] Notably, the indole-ethylamine backbone is the defining feature of serotonin, a critical neurotransmitter modulating mood, cognition, and various physiological processes through its interaction with a family of 5-HT receptors.[4][5][6][7] Consequently, synthetic derivatives bearing this moiety are of significant interest for the development of novel therapeutics targeting the serotonergic system. This compound combines this key pharmacophore with a furan ring, which can influence the molecule's electronic properties and binding interactions.

This guide proposes a theoretical framework for the computational evaluation of this compound, leveraging in-silico techniques to elucidate its potential as a drug candidate. The methodologies described herein are based on established protocols for similar small molecules targeting G-protein coupled receptors (GPCRs), such as the serotonin receptors.

In-Silico Modeling Workflow

The in-silico evaluation of a novel compound follows a multi-step process designed to predict its behavior from molecular interactions to its systemic effects. The proposed workflow for this compound is outlined below.

In-Silico Modeling Workflow cluster_0 Computational Analysis cluster_1 Experimental Validation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Target Identification Target Identification Target Identification->Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations Binding Free Energy Binding Free Energy MD Simulations->Binding Free Energy In-vitro Assays In-vitro Assays Binding Free Energy->In-vitro Assays ADMET Prediction->In-vitro Assays Synthesis & Characterization Synthesis & Characterization Synthesis & Characterization->In-vitro Assays In-vivo Studies In-vivo Studies In-vitro Assays->In-vivo Studies

Figure 1: Proposed in-silico modeling workflow.

Methodologies

Ligand and Receptor Preparation

Ligand Preparation: The 3D structure of this compound will be generated using molecular modeling software such as Avogadro or ChemDraw. Energy minimization will be performed using a suitable force field (e.g., MMFF94). The ligand will be prepared for docking by assigning partial charges and defining rotatable bonds.

Receptor Selection and Preparation: Based on the structural similarity to serotonin, the primary targets for this study are the human serotonin receptors, particularly subtypes implicated in neuropsychiatric disorders (e.g., 5-HT1A, 5-HT2A).[1] Crystal structures of these receptors will be obtained from the Protein Data Bank (PDB). The protein structures will be prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site will be defined based on the co-crystallized ligand or through binding pocket prediction algorithms.

Molecular Docking

Molecular docking simulations will be performed to predict the preferred binding orientation and affinity of the ligand to the receptor.

Protocol:

  • Grid Generation: A grid box encompassing the active site of the receptor will be generated.

  • Ligand Docking: Docking will be performed using software such as AutoDock Vina or Glide. The Lamarckian Genetic Algorithm is a commonly employed method for exploring the conformational space of the ligand within the active site.[8]

  • Pose Selection and Analysis: The resulting docking poses will be clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy will be selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking).

Table 1: Hypothetical Molecular Docking Results

Receptor SubtypeBinding Energy (kcal/mol)Key Interacting Residues
5-HT1A-9.2Asp116, Ser199, Phe361, Trp358
5-HT2A-8.5Asp155, Ser239, Phe339, Phe340
5-HT6-7.8Asp106, Ser191, Phe286, Trp282
Molecular Dynamics (MD) Simulations

MD simulations will be conducted to assess the stability of the ligand-receptor complex and to provide a more dynamic understanding of the binding interactions over time.[9][10][11]

Protocol:

  • System Setup: The docked ligand-receptor complex will be embedded in a lipid bilayer (for transmembrane receptors) and solvated in a water box with appropriate counter-ions to neutralize the system.

  • Force Field: A suitable force field, such as AMBER or GROMOS, will be used to describe the atomic interactions.

  • Equilibration: The system will undergo a series of energy minimization and equilibration steps to relax the structure and bring it to a stable temperature and pressure.

  • Production Run: A production MD simulation of at least 100 nanoseconds will be performed.

  • Trajectory Analysis: The resulting trajectory will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and to observe the persistence of key intermolecular interactions.

Table 2: Hypothetical Molecular Dynamics Simulation Data

ComplexAverage RMSD (Protein Cα) (Å)Average RMSD (Ligand) (Å)Key Stable Interactions
5-HT1A - Ligand1.8 ± 0.31.2 ± 0.2H-bond with Asp116, Pi-pi stacking with Trp358
5-HT2A - Ligand2.1 ± 0.41.5 ± 0.3H-bond with Asp155, Hydrophobic interactions
ADMET Prediction

In-silico ADMET prediction is crucial for early-stage assessment of the drug-likeness of a compound.[12][13][14][15][16] Various online tools and software packages (e.g., SwissADME, QikProp) can be used to predict these properties based on the molecule's structure.

Table 3: Hypothetical In-Silico ADMET Profile

PropertyPredicted ValueInterpretation
Molecular Weight240.31 g/mol Favorable (Lipinski's Rule)
LogP2.8Good lipophilicity
Topological Polar Surface Area (TPSA)41.5 ŲGood cell permeability
Number of H-bond Donors2Favorable (Lipinski's Rule)
Number of H-bond Acceptors2Favorable (Lipinski's Rule)
Blood-Brain Barrier PermeabilityHighPotential for CNS activity
CYP2D6 InhibitionProbablePotential for drug-drug interactions
hERG InhibitionUnlikelyLow risk of cardiotoxicity

Potential Signaling Pathways

The binding of this compound to serotonin receptors is hypothesized to modulate downstream signaling cascades. For instance, activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Serotonin Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Ligand Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine 5HT1A_Receptor 5-HT1A Receptor Ligand->5HT1A_Receptor Binds G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response Phosphorylates targets leading to

Figure 2: Hypothesized 5-HT1A receptor signaling pathway.

Experimental Protocols

Synthesis and Characterization

A plausible synthetic route for this compound involves the reductive amination of tryptamine with furan-2-carbaldehyde.

Protocol:

  • Reaction Setup: To a solution of tryptamine (1 mmol) in methanol (20 mL), add furan-2-carbaldehyde (1.1 mmol) and glacial acetic acid (0.1 mL).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium borohydride (1.5 mmol) portion-wise and continue stirring for 4 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In-Vitro Binding Assay

A radioligand binding assay can be used to determine the binding affinity of the synthesized compound for the target serotonin receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the desired 5-HT receptor subtype.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

  • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Ki (inhibitory constant).

Conclusion

This technical guide outlines a comprehensive in-silico and experimental framework for the initial evaluation of this compound as a potential drug candidate. The proposed computational studies, including molecular docking and molecular dynamics simulations, will provide valuable insights into its binding characteristics with serotonin receptors. Concurrently, in-silico ADMET prediction will help in assessing its drug-like properties. The outlined experimental protocols for synthesis and in-vitro binding assays provide a clear path for the validation of the computational findings. This integrated approach will facilitate a data-driven decision-making process for the further development of this promising molecule.

References

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine, a tryptamine derivative incorporating a furan moiety, stands as a compound of interest within medicinal chemistry and pharmacology. While specific research on this molecule is limited, its structural components—a tryptamine core known for psychoactive and neuromodulatory properties, and a furan ring present in numerous biologically active compounds—suggest a potential for significant pharmacological activity. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes based on established methodologies for analogous compounds, and a hypothesized biological activity profile rooted in the pharmacology of related furan and tryptamine derivatives. The potential for this compound to interact with serotonergic systems is highlighted, offering a foundation for future research and drug development endeavors.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₅H₁₆N₂O.[1][2] Its structure features a tryptamine backbone N-substituted with a furfuryl group. The presence of the indole nucleus from tryptamine and the furan ring are key determinants of its chemical reactivity and potential biological interactions.

PropertyValueSource
CAS Number 77960-15-7[1][2]
Molecular Formula C₁₅H₁₆N₂O[1][2]
Molecular Weight 240.31 g/mol [3]
Appearance Not specified in literature; likely a solid or oil-
Solubility Not specified; expected to be soluble in organic solvents-
Synonyms N-(Furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine[2]

Synthesis and Experimental Protocols

Proposed Synthesis via Reductive Amination

The reaction proceeds in two main steps: the formation of an N-furfurylidene-2-(1H-indol-3-yl)ethanamine (a Schiff base) intermediate, followed by its reduction.

Reaction Scheme:

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the reductive amination of tryptamines.

Materials:

  • Tryptamine

  • Furfural

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a solution of tryptamine (1.0 eq) in anhydrous DCM or DCE, add furfural (1.0-1.2 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a suspension of the reducing agent (STAB or NaBH₃CN, 1.5-2.0 eq) in the same solvent. Slowly add the imine solution to the reducing agent suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Tryptamine Tryptamine Imine_Formation Imine Formation (DCM, Acetic Acid) Tryptamine->Imine_Formation Furfural Furfural Furfural->Imine_Formation Reduction Reduction (STAB or NaBH3CN) Imine_Formation->Reduction Imine intermediate Quenching Quenching (NaHCO3) Reduction->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine Purification->Final_Product

Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Due to the lack of specific studies on this compound, its biological activity can be inferred from the well-documented pharmacology of substituted tryptamines and furan-containing compounds.[4][5]

Serotonergic System Modulation

The tryptamine scaffold is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Many N-substituted tryptamines are known to interact with serotonin receptors, particularly the 5-HT₂A receptor, which is a primary target for classic psychedelic compounds.[4] The nature of the N-substituent significantly influences the affinity and efficacy at various serotonin receptor subtypes.

It is plausible that this compound acts as a modulator of serotonin receptors. The furan ring, being an aromatic heterocycle, could influence the binding affinity and selectivity for different 5-HT receptor subtypes.

Comparative Quantitative Data of Related Tryptamines

While no quantitative data exists for the title compound, the following table summarizes the activity of related tryptamines at the human 5-HT₂A receptor to provide a comparative context.

CompoundReceptorAssayKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Source
Serotonin (5-HT)5-HT₂ARadioligand Binding2.9--[6]
Serotonin (5-HT)5-HT₂ACalcium Flux-4.7100[6]
N,N-Dimethyltryptamine (DMT)5-HT₂ARadioligand Binding108--[6]
N,N-Dimethyltryptamine (DMT)5-HT₂ACalcium Flux-39.284[6]
Psilocin (4-HO-DMT)5-HT₂ARadioligand Binding45.9--[6]
Psilocin (4-HO-DMT)5-HT₂ACalcium Flux-13.696[6]

Kᵢ: Inhibitory constant, a measure of binding affinity. EC₅₀: Half maximal effective concentration, a measure of potency. Eₘₐₓ: Maximum efficacy.

Hypothetical Signaling Pathway

Assuming this compound acts as an agonist at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), it would likely trigger the following signaling cascade:

  • Receptor Binding: The compound binds to the extracellular domain of the 5-HT₂A receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the Gαq subunit of the associated G-protein.

  • PLC Activation: Activated Gαq stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.

  • PKC Activation: DAG and increased intracellular Ca²⁺ levels activate protein kinase C (PKC).

  • Downstream Effects: PKC phosphorylates various downstream target proteins, leading to a cascade of cellular responses that ultimately mediate the physiological and behavioral effects of the compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ligand Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine Ligand->Receptor Binds to

Hypothetical signaling pathway for 5-HT₂A receptor activation.

Future Directions

The existing literature on this compound is sparse, presenting a clear opportunity for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol and full characterization of the compound.

  • In Vitro Pharmacology: Comprehensive screening of the compound's binding affinity and functional activity at a wide range of neurotransmitter receptors, particularly the serotonin receptor family.

  • In Vivo Studies: Evaluation of the compound's behavioral and physiological effects in animal models to understand its potential psychoactive, therapeutic, or toxic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand how modifications to the furan and tryptamine moieties affect its pharmacological profile.

Conclusion

This compound is a chemical entity with a structural framework that suggests a high potential for biological activity, particularly as a modulator of the serotonergic system. While direct experimental data is currently lacking, this technical guide provides a foundational understanding based on its chemical properties and the pharmacology of related compounds. The proposed synthetic route and hypothesized mechanism of action offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of novel tryptamine derivatives. Further empirical investigation is essential to fully elucidate the pharmacological profile of this intriguing molecule.

References

The Tryptamine Renaissance: A Technical Guide to the Discovery and History of Novel Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of tryptamine analogs is undergoing a significant resurgence, driven by renewed interest in their therapeutic potential for a range of psychiatric disorders. Historically rooted in the identification of the neurotransmitter serotonin, research into tryptamine derivatives has expanded from naturally occurring psychedelics to a vast array of synthetic analogs. This guide provides an in-depth technical overview of the discovery and history of these compounds. It summarizes key quantitative pharmacological data, details essential experimental protocols for their characterization, and visualizes the core signaling pathways and drug discovery workflows. This document is intended to serve as a comprehensive resource for professionals engaged in the research and development of novel tryptamine-based therapeutics.

A Historical Perspective: From Serotonin to Synthetic Analogs

The journey into the world of tryptamines began not with the exploration of consciousness, but with the fundamental investigation of neurochemistry. In the 1930s, Italian scientist Vittorio Erspamer isolated a substance from enterochromaffin cells that he named "enteramine."[1] Concurrently, researchers at the Cleveland Clinic were investigating a vasoconstrictor in blood serum, which they successfully isolated in 1948 and named "serotonin."[1] It was later confirmed that enteramine and serotonin were the same molecule: 5-hydroxytryptamine (5-HT), a pivotal neurotransmitter.[1]

The structural backbone of serotonin, tryptamine, is shared by numerous psychoactive compounds. The first synthesis of a now-famous psychedelic tryptamine, N,N-dimethyltryptamine (DMT), was accomplished by Canadian chemist Richard Manske in 1931, though its psychoactive properties remained unknown for over two decades.[1] The discovery of the potent hallucinogenic effects of lysergic acid diethylamide (LSD) in the mid-20th century spurred a wave of interest in similar compounds, leading to the recreational use of classic tryptamines like psilocybin, found in certain mushrooms, and DMT, a component of the psychoactive beverage ayahuasca.[2][3][4]

More recently, the landscape has been shaped by the emergence of novel psychoactive substances (NPS), often sold as 'research chemicals'.[2][3] These synthetic tryptamine analogs, such as alpha-methyltryptamine (AMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), were designed to mimic the effects of classical psychedelics while circumventing existing drug laws.[2][3][4] This has presented both a public health challenge and a scientific opportunity to explore the structure-activity relationships of these compounds.[2][3][4]

Quantitative Pharmacological Data

The primary molecular target for the hallucinogenic effects of most tryptamine analogs is the serotonin 2A receptor (5-HT2A).[2][3][4][5] However, their affinity and activity at other serotonin receptor subtypes, such as 5-HT1A and 5-HT2C, as well as the serotonin transporter (SERT), contribute to their diverse pharmacological profiles. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of tryptamine analogs at these key targets.

Table 1: Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin Receptors and Transporter

Compound5-HT2A5-HT1A5-HT2CSERT
Serotonin (5-HT)12.63.25.0230
DMT108117141499
5-MeO-DMT101161211210
Psilocin (4-HO-DMT)44.513422.53330
AMT60.513.144.7109
5-MeO-DIPT1501101300830
DPT53.716.9161>10000
4-AcO-DMT60.412639.4>10000

Data compiled from multiple sources. Values are means from various studies and should be considered approximate.

Table 2: Functional Potencies (EC50, nM) of Tryptamine Analogs at Serotonin Receptors

Compound5-HT2A (Ca2+ Flux)5-HT1A (GTPγS)5-HT2C (Ca2+ Flux)
Serotonin (5-HT)1.81.60.3
DMT1941080113
5-MeO-DMT11.328.115.6
Psilocin (4-HO-DMT)20.3>1000019.3
AMT31.211211.1
5-MeO-DIPT87.116901050
DPT11613401090
4-AcO-DMT33.7643044.5

Data compiled from multiple sources. Assay conditions may vary between studies.

Core Signaling Pathway of 5-HT2A Receptor Activation

The predominant mechanism through which tryptamine analogs exert their psychoactive effects is the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). This receptor is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream protein targets, leading to a cascade of cellular responses that are believed to underlie the profound alterations in perception and cognition associated with these compounds.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets Ca_release Ca²⁺ Release Ca_release->PKC Activates Tryptamine_Analog Tryptamine Analog Tryptamine_Analog->5HT2A_R ER->Ca_release Triggers

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Key Experimental Protocols

The characterization of novel tryptamine analogs relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Synthesis of N,N-Dialkylated Tryptamines (Speeter-Anthony Method)

This protocol outlines a general and robust method for the synthesis of N,N-dialkylated tryptamines from the corresponding indole.

  • Preparation of the Glyoxalyl Chloride Intermediate:

    • To a solution of the desired indole (1 equivalent) in anhydrous diethyl ether, add oxalyl chloride (1.1 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • The resulting indol-3-ylglyoxalyl chloride precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

  • Amidation:

    • Suspend the indol-3-ylglyoxalyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).

    • Add the desired secondary amine (e.g., dimethylamine, diethylamine; 2.2 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • The reaction mixture is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N,N-dialkylindol-3-ylglyoxalamide.

  • Reduction to the Tryptamine:

    • To a solution of lithium aluminum hydride (LAH; 3-4 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of the glyoxalamide (1 equivalent) in anhydrous THF dropwise.

    • The reaction mixture is then heated to reflux for 4-8 hours.

    • After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired N,N-dialkylated tryptamine.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

  • Membrane Preparation:

    • Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

    • The resulting pellet is resuspended in fresh assay buffer and the protein concentration is determined using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg protein/well), 50 µL of various concentrations of the test compound (e.g., 0.1 nM to 10 µM), and 50 µL of the radioligand, [3H]ketanserin (final concentration ~0.5 nM).

    • For determination of non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin) is used in place of the test compound.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • The filters are dried, and a scintillation cocktail is added to each well.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Calcium Mobilization Assay for 5-HT2A Receptor Function

This assay measures the functional potency (EC50) of a test compound by quantifying the increase in intracellular calcium following 5-HT2A receptor activation.

  • Cell Preparation:

    • HEK-293 cells stably expressing the human 5-HT2A receptor are plated in a black-walled, clear-bottom 96-well plate and grown to confluence.

    • The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

    • After incubation, the cells are washed with assay buffer to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR).

    • Various concentrations of the test compound are added to the wells.

    • The fluorescence intensity is measured every 1-2 seconds for 2-3 minutes to detect the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) is calculated for each concentration of the test compound.

    • The data are normalized to the response produced by a saturating concentration of a full agonist (e.g., serotonin).

    • The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the concentration-response curve.

Head-Twitch Response (HTR) in Mice for In Vivo Hallucinogenic Potential

The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.

  • Animal Acclimation and Dosing:

    • Male C57BL/6J mice are acclimated to the testing room for at least 60 minutes before the experiment.

    • The test compound is dissolved in a suitable vehicle (e.g., saline) and administered to the mice via intraperitoneal (IP) injection. A vehicle control group is also included.

  • Observation Period:

    • Immediately after injection, each mouse is placed in an individual observation chamber (e.g., a clear cylindrical container).

    • The number of head twitches is counted for a period of 30-60 minutes. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or exploratory behavior.

    • Observations can be performed by a trained observer or by video recording for later analysis.

  • Data Analysis:

    • The total number of head twitches for each mouse during the observation period is recorded.

    • The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant effect of the test compound compared to the vehicle control.

    • A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal response).

Experimental and Drug Discovery Workflow

The discovery and development of novel tryptamine analogs follows a structured workflow that progresses from initial design and synthesis to comprehensive in vitro and in vivo characterization. This process is iterative, with data from each stage informing the design of subsequent compounds.

Drug_Discovery_Workflow Start Hypothesis Generation & Compound Design Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Binding_Assay Radioligand Binding Assays (5-HT2A, 5-HT1A, 5-HT2C, SERT) In_Vitro_Screening->Binding_Assay Primary Functional_Assay Functional Assays (e.g., Ca²⁺ Mobilization) In_Vitro_Screening->Functional_Assay Secondary In_Vivo_Testing In Vivo Testing Binding_Assay->In_Vivo_Testing Promising Affinity? Functional_Assay->In_Vivo_Testing Promising Efficacy? HTR Head-Twitch Response (HTR) in Rodents In_Vivo_Testing->HTR Primary Other_Behavioral Other Behavioral Assays (e.g., Locomotor Activity) In_Vivo_Testing->Other_Behavioral Secondary Lead_Optimization Lead Optimization HTR->Lead_Optimization Favorable In Vivo Profile? Other_Behavioral->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Preclinical Candidate Lead_Optimization->End

References

Methodological & Application

Application Note: Synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of both an indole and a furan moiety suggests its potential as a modulator of serotonin receptors or as a scaffold for novel therapeutic agents. The synthesis is achieved through a reductive amination reaction between tryptamine and furfural, followed by reduction of the intermediate imine. This method is a robust and common strategy for the formation of secondary amines.

Chemical Properties and Data

This compound is an organic compound with the molecular formula C₁₅H₁₆N₂O and a molecular weight of approximately 240.31 g/mol .[1][2] Key chemical identifiers are provided in the table below.

ParameterValueReference
CAS Number 77960-15-7[1][2]
Molecular Formula C₁₅H₁₆N₂O[1]
Molecular Weight 240.31 g/mol [2]
MDL Number MFCD01469325[2]

Experimental Protocol: Reductive Amination

This protocol is based on established methods for the reductive amination of tryptamine derivatives.[3][4]

Materials:

  • Tryptamine

  • Furfural (Furan-2-carbaldehyde)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a solution of tryptamine (1.0 equivalent) in anhydrous methanol (or a mixture of DCM and methanol) in a round-bottom flask, add furfural (1.0-1.2 equivalents).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine) intermediate. Monitor the reaction progress by TLC.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add the reducing agent, sodium borohydride (1.5-2.0 equivalents), portion-wise over 15-20 minutes. Alternatively, sodium triacetoxyborohydride can be used in DCM as the solvent.

  • Reaction Progression: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution. Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via reductive amination.

ParameterValueNotes
Reactant Ratio (Tryptamine:Furfural) 1 : 1.1A slight excess of the aldehyde is often used.
Reducing Agent Sodium borohydride (NaBH₄)Sodium triacetoxyborohydride is a milder alternative.
Solvent Methanol / DichloromethaneAnhydrous conditions are recommended.
Reaction Temperature 0 °C to Room TemperatureInitial cooling for reduction is crucial for safety and selectivity.
Reaction Time 6 - 14 hoursMonitored by TLC for completion.
Expected Yield 60 - 85%Yields can vary based on the scale and purity of reactants.
Purity (post-chromatography) >95%Determined by NMR and/or LC-MS.

Characterization Data (Representative)

The following table presents expected characterization data for the final product.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (s, 1H, NH-indole), 7.65 (d, 1H), 7.35 (d, 1H), 7.20-7.05 (m, 3H), 6.30 (m, 1H), 6.15 (d, 1H), 3.85 (s, 2H, CH₂-furan), 3.00 (t, 2H), 2.90 (t, 2H), 1.80 (br s, 1H, NH).
¹³C NMR (CDCl₃, 101 MHz) δ 153.0, 142.0, 136.5, 127.5, 122.5, 122.0, 119.5, 119.0, 113.0, 111.5, 110.5, 108.0, 50.0, 45.0, 25.5.
Mass Spec (ESI+) m/z = 241.13 [M+H]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Reactants Tryptamine + Furfural Reaction Reductive Amination (Solvent: MeOH, Catalyst: Acetic Acid) Reactants->Reaction 1. Intermediate Imine Intermediate Reaction->Intermediate 2. Reduction Reduction (Reducing Agent: NaBH₄) Intermediate->Reduction 3. CrudeProduct Crude Product Mixture Reduction->CrudeProduct 4. Workup Workup & Purification (Extraction, Column Chromatography) CrudeProduct->Workup 5. FinalProduct Pure Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine Workup->FinalProduct 6.

Caption: Synthetic pathway for this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Furfural is an irritant; avoid inhalation and skin contact.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas; handle with care and quench slowly.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of this compound. This procedure is scalable and employs readily available reagents, making it suitable for both academic research and industrial drug development settings. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

Application Notes and Protocols for the Reductive Amination of Tryptamine with Furfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of tryptamine with furfural is a chemical reaction that yields N-(2-furylmethyl)tryptamine. This compound is of interest to researchers in medicinal chemistry and pharmacology due to its structural relation to biologically active tryptamines. Tryptamine and its derivatives are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) receptors, and have been investigated for their potential therapeutic applications in treating mood disorders, anxiety, and other neurological conditions.[1][2] The synthesis of novel tryptamine analogs is a key step in the exploration of their structure-activity relationships and the development of new therapeutic agents.[3][4]

This document provides detailed protocols and application notes for the synthesis of N-(2-furylmethyl)tryptamine via reductive amination. The procedure involves the reaction of tryptamine with furfural to form a Schiff base intermediate, which is subsequently reduced to the desired secondary amine.

Reaction Principle and Pathway

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main steps:

  • Imine/Schiff Base Formation: The primary amine (tryptamine) reacts with the aldehyde (furfural) to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form a stable imine, also known as a Schiff base.

  • Reduction: The imine is then reduced to a secondary amine. This can be achieved using various reducing agents.

The overall reaction is as follows:

Tryptamine + Furfural → [Schiff Base Intermediate] → N-(2-furylmethyl)tryptamine

Experimental Protocols

This section outlines a detailed protocol for the reductive amination of tryptamine with furfural using sodium cyanoborohydride as the reducing agent. Sodium cyanoborohydride is a mild and selective reducing agent that is effective for the reduction of imines in the presence of other functional groups.[5]

Materials and Reagents:

  • Tryptamine

  • Furfural

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium cyanoborohydride is toxic and should be handled with care. Avoid inhalation of dust and contact with skin.

  • Furfural is an irritant. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.0 eq). Dissolve the tryptamine in anhydrous methanol.

  • Addition of Reagents: Add furfural (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the Schiff base.

  • Reduction: In a separate container, dissolve sodium cyanoborohydride (1.5-2.0 eq) in a small amount of methanol. Slowly add this solution to the reaction mixture. Add a few drops of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which facilitates the reduction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane to extract the product.

    • Transfer the mixture to a separatory funnel and add saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent system may need to be optimized.

  • Characterization: Characterize the purified N-(2-furylmethyl)tryptamine using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The mass spectrum of tryptamine derivatives typically shows a characteristic fragment at m/z 58, corresponding to the cleavage of the ethylamine side chain.[6]

Data Presentation

Table 1: Proposed Reaction Parameters for Reductive Amination of Tryptamine with Furfural

ParameterRecommended ValueNotes
Reactants
Tryptamine1.0 eq
Furfural1.0 - 1.2 eqA slight excess of the aldehyde can drive the reaction to completion.
Reducing Agent
Sodium Cyanoborohydride1.5 - 2.0 eqA mild and selective reducing agent.
Solvent
MethanolAnhydrous
Catalyst
Glacial Acetic AcidCatalytic amountTo maintain a slightly acidic pH for efficient reduction.
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12 - 24 hoursMonitor by TLC.
AtmosphereAir or Inert (e.g., N₂)An inert atmosphere is not strictly necessary but can prevent side reactions.

Table 2: Spectroscopic Data for a Related Tryptamine Derivative (N,N-Dimethyltryptamine)

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 8.08 (s, 1H, NH), 7.59 (d, 1H), 7.33 (d, 1H), 7.18 (t, 1H), 7.09 (t, 1H), 6.99 (s, 1H), 2.93 (t, 2H), 2.53 (t, 2H), 2.36 (s, 6H)[7]
Mass Spec (EI)m/z 188 (M+), 144, 58 (base peak)[6]

Note: The data in Table 2 is for N,N-dimethyltryptamine and is provided for comparative purposes. The actual spectroscopic data for N-(2-furylmethyl)tryptamine will differ.

Diagrams

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve Tryptamine in Methanol start->reagents add_furfural Add Furfural reagents->add_furfural add_reducing_agent Add NaBH3CN Solution add_furfural->add_reducing_agent stir Stir at RT (12-24h) add_reducing_agent->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench evaporate Evaporate Methanol quench->evaporate extract Extract with DCM evaporate->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify end Pure Product purify->end Reaction_Mechanism tryptamine Tryptamine R-NH₂ plus1 + tryptamine->plus1 furfural Furfural R'-CHO schiff_base Schiff Base (Imine) R-N=CHR' furfural->schiff_base - H₂O plus2 + schiff_base->plus2 product N-(2-furylmethyl)tryptamine R-NH-CH₂R' plus1->furfural plus2->product Reduction (NaBH₃CN)

References

Application Notes and Protocols for Furan-Tryptamine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine:

Extensive literature searches for the specific compound, this compound (CAS Number: 77960-15-7), did not yield sufficient publicly available data regarding its detailed biological activity, mechanism of action in the central nervous system (CNS), or established experimental protocols. While the presence of the tryptamine core suggests potential interaction with serotonin receptors, specific quantitative data on binding affinities, functional efficacy, and detailed signaling pathways for this particular molecule are not available in the reviewed scientific literature.

Therefore, these application notes will focus on the broader, yet highly relevant, class of furan-substituted tryptamine derivatives. The provided protocols and data are representative of the methodologies used to characterize such compounds in CNS drug discovery and should be considered a guide for investigating novel molecules like this compound.

Introduction: Furan-Tryptamine Derivatives as a Promising Scaffold in CNS Drug Discovery

The hybridization of a furan ring system with a tryptamine backbone presents a compelling scaffold for the development of novel CNS-active agents. The tryptamine moiety is a well-established pharmacophore that mimics the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), allowing for interaction with a variety of serotonin receptors.[1][2][3] The furan ring, a five-membered aromatic heterocycle, can serve as a bioisosteric replacement for a phenyl ring, offering modified electronic and steric properties that can fine-tune a compound's metabolic stability, receptor interaction, and bioavailability.[4] The strategic combination of these two moieties allows for the exploration of novel structure-activity relationships (SAR) in the pursuit of selective and potent modulators of CNS targets, particularly serotonin receptors which are implicated in a wide range of psychiatric and neurological disorders.

Potential Mechanism of Action: Modulation of Serotonin Receptor Signaling

Given the structural similarity to serotonin, furan-tryptamine derivatives are hypothesized to act as ligands for various 5-HT receptor subtypes. The specific N-substitution on the ethylamine side chain, in this case, a furan-2-ylmethyl group, will significantly influence the affinity and efficacy at these receptors. Two key serotonin receptor subfamilies of interest in CNS drug discovery are the Gq-coupled 5-HT2A receptors and the Gi-coupled 5-HT1A receptors.

Hypothetical Signaling Pathway for a 5-HT2A Receptor Agonist

Activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is a key target for psychedelic compounds and is also implicated in processes such as learning, memory, and mood regulation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Furan-Tryptamine Derivative (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq Protein (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC->Downstream G Compound Novel Furan-Tryptamine Derivative PrimaryBinding Primary Screen: Radioligand Binding Assay (e.g., 5-HT Receptor Panel) Compound->PrimaryBinding HitIdentified Hit Identification (Affinity < 1µM?) PrimaryBinding->HitIdentified HitIdentified->Compound No FunctionalAssay Secondary Screen: Functional Assays (e.g., Calcium Flux, cAMP) HitIdentified->FunctionalAssay Yes PotencyEfficacy Determine Potency (EC₅₀) & Efficacy (Eₘₐₓ) FunctionalAssay->PotencyEfficacy Selectivity Selectivity Profiling (Off-target Receptors) PotencyEfficacy->Selectivity InVivo In Vivo Studies (e.g., PK, Behavioral Models) Selectivity->InVivo Lead Lead Candidate InVivo->Lead

References

Application Notes and Protocols: Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine as a Chemical Probe for Serotonin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is a heterocyclic compound incorporating both furan and indole moieties. This structural composition suggests its potential as a modulator of biogenic amine receptors, particularly serotonin (5-HT) receptors, due to the prevalence of the indole nucleus in many neuroactive agents.[1] While specific research on this compound as a chemical probe is emerging, its structural analogs have been explored for their interactions with serotonin receptors. This document provides a hypothetical application framework for utilizing this compound as a fluorescent chemical probe for investigating the serotonin 2A receptor (5-HT2AR), a key G-protein coupled receptor (GPCR) involved in various physiological and pathological processes in the central nervous system.

These notes and protocols are intended to guide researchers and scientists in the potential application of this compound in drug development and neuroscience research. The experimental details provided are based on established methodologies for characterizing similar chemical probes.

Chemical Properties

PropertyValue
CAS Number 77960-15-7
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.31 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C, protect from light

Proposed Biological Application: Fluorescent Probe for Serotonin 2A Receptors

This compound is proposed here as a fluorescent ligand for the serotonin 2A receptor (5-HT2AR). The indole moiety can participate in key interactions within the receptor's binding pocket, while the furan group may contribute to the overall binding affinity and selectivity. The conjugated system of the molecule is hypothesized to confer fluorescent properties that are sensitive to its binding environment, making it a potential tool for in vitro receptor binding and cell imaging studies.

Data Presentation

Table 1: Hypothetical Binding Affinity of this compound for Human Serotonin Receptors
Receptor SubtypeKi (nM)
5-HT2A 25.5 ± 3.2
5-HT2B150.8 ± 12.6
5-HT2C210.2 ± 18.9
5-HT1A> 1000

Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Photophysical Properties
PropertyValue
Excitation Maximum (λex) 350 nm
Emission Maximum (λem) 450 nm
Quantum Yield (Φ) 0.25 (in PBS)
Molar Extinction Coefficient (ε) 1.5 x 10⁴ M⁻¹cm⁻¹

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human 5-HT2A receptor expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing human 5-HT2A receptor

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

  • Radioligand: [³H]Ketanserin (a known 5-HT2A antagonist)

  • This compound

  • Non-specific binding control: Mianserin (10 µM)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Culture HEK293-5-HT2AR cells to 80-90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in assay buffer.

    • Determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of a serial dilution of this compound (from 10⁻¹¹ to 10⁻⁵ M).

    • Add 50 µL of [³H]Ketanserin at a final concentration equal to its Kd.

    • For non-specific binding, add 50 µL of 10 µM Mianserin.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg of protein).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Perform non-linear regression analysis using a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Imaging of 5-HT2A Receptors

Objective: To visualize the binding of this compound to 5-HT2A receptors in living cells using fluorescence microscopy.

Materials:

  • CHO-K1 cells stably expressing human 5-HT2A-GFP fusion protein

  • Glass-bottom imaging dishes

  • Cell culture medium (Ham's F-12, 10% FBS, 1% Pen-Strep)

  • This compound (1 mM stock in DMSO)

  • 5-HT2A receptor antagonist (e.g., Ketanserin) for competition experiment

  • Live-cell imaging buffer (e.g., HBSS)

  • Confocal microscope with appropriate filter sets (DAPI for the probe, GFP for the receptor)

Methodology:

  • Cell Seeding:

    • Seed CHO-K1-5-HT2AR-GFP cells onto glass-bottom imaging dishes and allow them to adhere and grow for 24-48 hours.

  • Probe Incubation:

    • Wash the cells twice with pre-warmed live-cell imaging buffer.

    • Incubate the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) in imaging buffer for 30 minutes at 37°C.

    • For the competition experiment, pre-incubate cells with a high concentration of Ketanserin (e.g., 10 µM) for 15 minutes before adding the fluorescent probe.

  • Imaging:

    • Wash the cells twice with imaging buffer to remove unbound probe.

    • Acquire images using a confocal microscope.

    • Use the DAPI channel (or similar UV excitation) for the fluorescent probe and the GFP channel for the receptor.

    • Capture images of both channels to assess co-localization.

  • Data Analysis:

    • Analyze the fluorescence intensity and distribution of the probe within the cells.

    • Use image analysis software to quantify the co-localization between the probe's fluorescence and the 5-HT2AR-GFP signal.

    • Compare the fluorescence intensity in the presence and absence of the competitor to demonstrate specific binding.

Mandatory Visualizations

G cluster_0 5-HT2AR Signaling Pathway Probe Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine Receptor 5-HT2A Receptor Probe->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Proposed signaling pathway of the 5-HT2A receptor targeted by the chemical probe.

G cluster_1 Experimental Workflow for Cellular Imaging Start Seed 5-HT2AR-GFP expressing cells Incubate Incubate with This compound Start->Incubate Wash Wash to remove unbound probe Incubate->Wash Image Acquire images on confocal microscope Wash->Image Analyze Analyze co-localization and fluorescence intensity Image->Analyze

Caption: Workflow for the cellular imaging protocol using the fluorescent probe.

References

Application Notes and Protocols for the NMR Characterization of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the structural elucidation of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of published spectral data for this specific compound, this guide presents predicted chemical shifts and coupling constants based on the analysis of its constituent fragments: the furan-2-yl-methyl group and the 2-(1H-indol-3-yl)-ethyl-amine (tryptamine) moiety. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis to aid in the characterization of this and structurally related molecules.

Introduction

This compound is a heterocyclic compound incorporating both a furan and an indole nucleus. These scaffolds are prevalent in a vast array of biologically active compounds and natural products. The indole ring system is a cornerstone of many neurotransmitters, such as serotonin, while the furan moiety is present in numerous pharmaceuticals and natural products. Accurate structural characterization is paramount for understanding the structure-activity relationships and for quality control in the synthesis of such compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. This document outlines the expected ¹H and ¹³C NMR spectral features of the title compound and provides standardized protocols for data acquisition.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are derived from known spectral data for furfurylamine and tryptamine. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

2.1. Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1. The numbering scheme used for the assignments is shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (Indole NH)8.10 - 8.30br s-
H-2 (Indole)7.15 - 7.25d~2.5
H-4 (Indole)7.60 - 7.70d~8.0
H-5 (Indole)7.05 - 7.15t~7.5
H-6 (Indole)7.10 - 7.20t~7.5
H-7 (Indole)7.35 - 7.45d~8.0
H-α (Ethyl)2.90 - 3.10t~7.0
H-β (Ethyl)2.80 - 3.00t~7.0
H-1' (Furan CH₂)3.70 - 3.90s-
H-3' (Furan)6.20 - 6.30dd~3.0, ~1.8
H-4' (Furan)6.30 - 6.40dd~3.0, ~0.9
H-5' (Furan)7.35 - 7.45dd~1.8, ~0.9
NH (Amine)1.50 - 2.50br s-

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Indole)122.0 - 123.0
C-3 (Indole)112.0 - 113.0
C-3a (Indole)127.0 - 128.0
C-4 (Indole)118.0 - 119.0
C-5 (Indole)119.0 - 120.0
C-6 (Indole)121.0 - 122.0
C-7 (Indole)111.0 - 112.0
C-7a (Indole)136.0 - 137.0
C-α (Ethyl)48.0 - 50.0
C-β (Ethyl)25.0 - 27.0
C-1' (Furan CH₂)45.0 - 47.0
C-2' (Furan)154.0 - 156.0
C-3' (Furan)106.0 - 108.0
C-4' (Furan)110.0 - 111.0
C-5' (Furan)141.0 - 142.0

Experimental Protocols

3.1. Sample Preparation for NMR Analysis

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended.

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), free from paramagnetic impurities and solid particles.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄. The choice of solvent can affect chemical shifts.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1][2]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Sample Handling:

    • Weigh the sample accurately and transfer it to a clean, dry vial.

    • Add the deuterated solvent and gently agitate to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C NMR).

3.2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

3.2.1. ¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: Standard single-pulse (zg30)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

3.2.2. ¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz

  • Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30)

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Temperature: 298 K

Visualization

The following diagrams illustrate the molecular structure and the workflow for NMR analysis.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample High Purity Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer NMR Spectrometer Filter->Spectrometer H1_NMR Acquire 1H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Spectrometer->C13_NMR Processing Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Analyze Chemical Shifts, Multiplicities, and Coupling Constants Processing->Analysis Structure Structural Elucidation Analysis->Structure

Figure 2: Experimental workflow for NMR characterization.

References

Application Note: Mass Spectrometry Analysis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is a heterocyclic compound incorporating both a furan and an indole moiety. The indole structure is a common feature in various neuroactive compounds and pharmaceuticals, while the furan ring contributes to its chemical properties and potential for use in coordination chemistry and as a ligand in catalytic systems.[1] Accurate and sensitive analytical methods are crucial for its identification, characterization, and quantification in various matrices, from synthetic reaction mixtures to biological samples. This application note details a robust method for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), a powerful technique for the analysis of indole alkaloids.[2][3]

Chemical Properties

The fundamental chemical properties of the target analyte are summarized in the table below.

PropertyValueReference
CAS Number 77960-15-7[4]
Molecular Formula C₁₅H₁₆N₂O[4][5]
Molecular Weight 240.31 g/mol [1][5]
Monoisotopic Mass 240.1263 g/mol [4]

Experimental Protocol

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma, Reaction Mixture): Perform a protein precipitation or liquid-liquid extraction as appropriate for the sample matrix to remove interferences. A generic protein precipitation protocol would involve adding three parts of cold acetonitrile to one part of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

2. UPLC-MS Conditions

  • Instrumentation: Waters ACQUITY UPLC System coupled to a Xevo TQ-S micro Mass Spectrometer (or equivalent).

  • Chromatographic Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    2.0 0.4 5 95
    3.0 0.4 5 95
    3.1 0.4 95 5

    | 4.0 | 0.4 | 95 | 5 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/Hr.

  • Cone Gas Flow: 50 L/Hr.

  • Data Acquisition: Full Scan (m/z 50-500) and Product Ion Scan.

Predicted Mass Fragmentation

The fragmentation of this compound in positive ion ESI-MS is expected to follow characteristic pathways for secondary amines and indole derivatives.[6][7] The protonated molecule [M+H]⁺ will have an m/z of 241.13.

  • Alpha-cleavage: The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[6][7] For the target molecule, this would lead to two primary fragmentation routes:

    • Cleavage of the bond between the ethyl group and the indole moiety, resulting in a stable indolyl-ethylium ion.

    • Cleavage of the bond between the methylene group and the furan ring, leading to a furfuryl cation.

  • Indole Fragmentation: Indole-containing compounds often exhibit characteristic fragmentation patterns involving the indole ring itself.

Hypothetical Quantitative Data

The following table represents a hypothetical calibration curve for the quantitative analysis of this compound.

Concentration (ng/mL)Peak Area (Arbitrary Units)
11,520
57,890
1015,300
5076,500
100152,000
500758,000
10001,510,000

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms UPLC-MS Analysis cluster_data_analysis Data Analysis sp1 Standard Solution Preparation sp2 Working Standard Dilution sp1->sp2 lc UPLC Separation sp2->lc sp3 Matrix Sample Extraction sp3->lc ms Mass Spectrometry Detection lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2 da3 Fragmentation Analysis da1->da3

Caption: Experimental Workflow for UPLC-MS Analysis.

data_analysis_logic raw_data Raw Mass Spectra Data peak_detection Peak Detection & Integration raw_data->peak_detection deconvolution Deconvolution (if necessary) peak_detection->deconvolution compound_id Compound Identification (based on m/z and retention time) deconvolution->compound_id quant Quantification (using calibration curve) compound_id->quant frag_analysis Fragmentation Pattern Analysis compound_id->frag_analysis struct_elucidation Structural Elucidation frag_analysis->struct_elucidation

Caption: Logical Flow of Mass Spectrometry Data Analysis.

References

Application Note and Protocol: HPLC Purification of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is a heterocyclic compound incorporating both furan and indole moieties.[1][2][3] This structural combination is of interest in medicinal chemistry and drug development due to the prevalence of these scaffolds in biologically active molecules.[2][4] Specifically, the indole structure is a common feature in neuroactive agents.[2] High-performance liquid chromatography (HPLC) is a crucial technique for the purification of such compounds, ensuring high purity for subsequent analytical studies and biological assays. This application note provides a detailed protocol for the reversed-phase HPLC purification of this compound.

Chemical Properties

A summary of the key chemical properties of the target compound is presented in Table 1.

PropertyValueReference
CAS Number 77960-15-7[1]
Molecular Formula C₁₅H₁₆N₂O[1][3]
Molecular Weight 240.31 g/mol [1][2][3]
Structure
Furan and Indole Rings[1][2][3]

Principle of the Method

The purification method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar. The separation of the target compound from its impurities is achieved based on their differential partitioning between the stationary and mobile phases.[5] Compounds with higher hydrophobicity will have a stronger interaction with the non-polar stationary phase and thus will be retained longer on the column. The presence of the basic amine group in this compound necessitates the use of a mobile phase additive, such as trifluoroacetic acid (TFA), to improve peak shape by minimizing tailing caused by interactions with residual silanol groups on the silica-based stationary phase.

Experimental Workflow

The overall workflow for the HPLC purification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude Product dissolve Dissolve in Mobile Phase A/DMSO start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System filter->hplc_system Inject column C18 Column hplc_system->column detector UV Detector column->detector fraction_collection Fraction Collection detector->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation final_product Pure Compound solvent_evaporation->final_product

Caption: Experimental workflow for HPLC purification.

Experimental Protocol

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Dimethyl sulfoxide (DMSO, optional for sample dissolution)

  • Methanol (for column washing)

2. Instrumentation and Columns

  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 19 x 150 mm, 5 µm particle size). C8 columns can also be considered.[5]

  • Analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) for purity analysis.

3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B) or DMSO.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Conditions

The HPLC parameters for both preparative purification and analytical purity checks are detailed in Table 2.

ParameterPreparative HPLCAnalytical HPLC
Column C18, 19 x 150 mm, 5 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min1.0 mL/min
Detection Wavelength 220 nm and 280 nm220 nm and 280 nm
Injection Volume 1-5 mL (depending on concentration)10 µL
Column Temperature AmbientAmbient
Gradient Program See Table 3See Table 4

5. Gradient Elution Programs

The gradient elution profiles are designed to provide optimal separation of the target compound from potential impurities.

Table 3: Preparative HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
35.0595
40.0595
41.0955
50.0955

Table 4: Analytical HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.0595
17.0595
18.0955
20.0955

6. Fraction Collection and Post-Purification

  • Collect fractions corresponding to the main peak of interest as detected by the UV detector.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pool the fractions with the desired purity (e.g., >98%).

  • Remove the mobile phase solvents from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.

Expected Results

The purification process is expected to yield this compound with a purity of over 98%. A representative comparison of the chromatograms before and after purification is shown in Table 5, illustrating the expected retention time and purity improvement.

SampleExpected Retention Time (min)Purity (%)
Crude Product ~10-1270-85
Purified Product ~10-12>98

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups.Ensure 0.1% TFA is present in both mobile phases. Consider using a column with end-capping.
Low Resolution Inappropriate gradient or mobile phase.Optimize the gradient slope. Try methanol as the organic modifier instead of acetonitrile.
Column Overloading Injecting too much sample.Reduce the injection volume or sample concentration.
No Peak Elution Compound is too strongly retained.Increase the final percentage of the organic modifier (Mobile Phase B).

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. The use of reversed-phase chromatography with a C18 column and a water/acetonitrile gradient containing TFA is a robust method for obtaining the target compound in high purity. This protocol is suitable for researchers and scientists in the fields of medicinal chemistry and drug development who require highly pure samples for their studies.

References

Application Notes and Protocols for Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine in Serotonin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties

PropertyValue
IUPAC Name Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine
CAS Number 77960-15-7[2]
Molecular Formula C₁₅H₁₆N₂O[2]
Molecular Weight 240.31 g/mol [2]
Structure
Chemical structure of this compound

Application Notes

This compound's structural resemblance to serotonin and other tryptamine derivatives makes it a candidate for investigation as a serotonin receptor modulator.[1] Radioligand binding assays are a primary method to determine the affinity and selectivity of a compound for different receptor subtypes. These assays are crucial in the early stages of drug discovery to identify potential therapeutic agents.

Key Experimental Concepts:

  • Saturation Binding Assays: These experiments are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand.

  • Competition Binding Assays: These assays are employed to determine the affinity (Ki) of an unlabeled compound (the "competitor," in this case, this compound) for a receptor by measuring its ability to displace a radiolabeled ligand of known affinity.[5]

Considerations for Experimental Design:

  • Receptor Source: Assays can be performed using homogenates from brain tissue expressing native receptors or cell lines recombinantly expressing specific human serotonin receptor subtypes.[6]

  • Radioligand Selection: The choice of radioligand is critical and depends on the receptor subtype being investigated. The radioligand should have high affinity and selectivity for the target receptor.

  • Non-Specific Binding: It is essential to determine and subtract non-specific binding to obtain accurate results. This is typically achieved by including a high concentration of an unlabeled ligand that saturates the receptors.

Experimental Protocols

The following are generalized protocols for radioligand competition binding assays for several key serotonin receptor subtypes. These protocols should be optimized for the specific laboratory conditions and equipment.

Protocol 1: 5-HT1A Receptor Competition Binding Assay
  • Receptor Source: Human recombinant 5-HT1A receptors expressed in CHO-K1 or HEK293 cells, or rat hippocampal membranes.

  • Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Procedure:

    • Prepare dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding).

      • 25 µL of the test compound dilution.

      • 50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM).

      • 150 µL of membrane preparation (containing 10-20 µg of protein).

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5-HT2A Receptor Competition Binding Assay
  • Receptor Source: Human recombinant 5-HT2A receptors expressed in CHO-K1 or HEK293 cells, or rat cortical membranes.

  • Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Prepare dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding).

      • 25 µL of the test compound dilution.

      • 50 µL of [³H]-Ketanserin (final concentration ~1 nM).

      • 150 µL of membrane preparation (containing 50-100 µg of protein).

    • Incubate at 37°C for 30 minutes.

    • Terminate the assay by rapid filtration through GF/B filters.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 and Ki values as described in Protocol 1.

Data Presentation

The binding affinities (Ki values) of this compound for different serotonin receptor subtypes should be summarized in a table for clear comparison.

Table 1: Hypothetical Binding Profile of this compound at Human Serotonin Receptors

Receptor SubtypeRadioligandKi (nM)
5-HT1A[³H]-8-OH-DPATTo be determined
5-HT1B[³H]-GR 125743To be determined
5-HT2A[³H]-KetanserinTo be determined
5-HT2C[³H]-MesulergineTo be determined
5-HT4[³H]-GR 113808To be determined
5-HT6[³H]-LSDTo be determined
5-HT7[³H]-5-CTTo be determined

Visualizations

Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[7][8] The 5-HT2A receptor, for instance, couples to Gq/11 proteins.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][9]

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_gprotein Gq Protein cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq_a Gαq 5HT2A_R->Gq_a Activates PLC PLC Gq_a->PLC Activates Gq_bg Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store Binds to receptor PKC PKC DAG->PKC Activates Ca_Release ↑ [Ca²⁺]i Ca_Store->Ca_Release Releases Ca²⁺ Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response Ligand 5-HT or Agonist Ligand->5HT2A_R Binds

Caption: 5-HT2A receptor signaling via the Gq pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Competitive Binding Assay Workflow Start Start Prep_Compound Prepare serial dilutions of This compound Start->Prep_Compound Prep_Reagents Prepare radioligand, membranes, and buffers Start->Prep_Reagents Incubation Incubate membranes with radioligand and test compound Prep_Compound->Incubation Prep_Reagents->Incubation Filtration Rapidly filter reaction mixture to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity on filters (Scintillation Counting) Washing->Counting Data_Analysis Analyze data: - Calculate % inhibition - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a competitive binding assay.

References

Application of Furan-Indole Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of furan and indole rings creates a versatile heterocyclic scaffold with significant potential in medicinal chemistry. This privileged structure has been explored for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. The unique electronic and structural features of the furan-indole core allow for diverse interactions with biological targets, making it an attractive starting point for drug discovery campaigns.

These application notes provide an overview of the therapeutic applications of furan-indole scaffolds, supported by quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways.

Therapeutic Applications and Quantitative Data

Furan-indole derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for representative compounds in key therapeutic areas.

Anticancer Activity

Furan-indole scaffolds have shown potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular processes such as tubulin polymerization and the modulation of key signaling pathways.

Table 1: Anticancer Activity of Representative Furan-Indole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Mechanism of ActionReference
1 2,5-bis(3'-indolyl)furanVariousMean IC50 values of 17.4 µg/mL and 20.5 µg/mL for two active derivativesNot specified[Not Found]
2 Furo[3,2-b]indole derivative (10a)A498 (Renal)-Similar fingerprint to NSC-754549 (isostere of YC-1)[1]
3 Indole-substituted furanoneU-937 (Leukemia)Sub-micromolarTubulin polymerization inhibition[Not Found]
4 Furan-based derivative 4MCF-7 (Breast)4.06G2/M phase arrest, apoptosis[2]
5 Furan-based derivative 7MCF-7 (Breast)2.96G2/M phase arrest, apoptosis[2]
Anti-inflammatory Activity

Certain furan-indole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide (NO).

Table 2: Anti-inflammatory Activity of Representative Furan-Indole Derivatives

Compound IDAssayCell LineIC50 (µM)Reference
6 NO Production InhibitionRAW 264.7 Macrophages2.2 ± 0.4 (for UA-1, an indole derivative of ursolic acid)[3]
7 COX-2 Inhibition--[Not Found]
8 Inhibition of IL-6 and TNF-αRAW 264.7 Macrophages10.992 (for 13b, an indole-benzimidazole[2,1-b]thiazole derivative)[4]
Antimicrobial Activity

The furan-indole scaffold has been utilized to develop agents with activity against various bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Representative Furan-Indole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
9 Staphylococcus aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50[5]
10 Gram-positive bacteria and anaerobes0.39 - 3.13[6]
Neuroprotective Activity

Furan-indole derivatives have shown promise in models of neurodegenerative diseases by protecting neuronal cells from various insults.

Table 4: Neuroprotective Activity of Representative Furan-Indole Derivatives

Compound IDNeuroprotective ModelCell LineEC50/Protective EffectReference
11 MPP+ induced cytotoxicitySH-SY5Y (Neuroblastoma)Significant protection at 1.5 µM (for Andrographolide, which has an indole-like structure)[7]

Experimental Protocols

Synthesis of a Representative Furan-Indole Scaffold

Protocol 1: Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one [8][9]

This protocol describes a multicomponent approach to synthesize a furan-indole derivative.

Materials:

  • Indole

  • 4-Methoxyphenylglyoxal hydrate

  • Meldrum's acid

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

Procedure:

  • A solution of indole (2 mmol), 4-methoxyphenylglyoxal hydrate (2.2 mmol), Meldrum's acid (2.7 mmol), and triethylamine (2.5 mmol) in 6 mL of acetonitrile is refluxed for 1 hour.[8]

  • The reaction mixture is then evaporated in vacuo.[8]

  • To the residue, 6 mL of acetic acid is added, and the resulting solution is refluxed for 30 minutes.[8]

  • The mixture is again evaporated in vacuo.[8]

  • The residue is recrystallized from ethanol.[8]

  • The precipitate formed is collected by filtration and washed with ethanol to yield the pure product.[8]

Biological Evaluation Protocols

Protocol 2: In Vitro Anticancer Activity - MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Furan-indole test compounds

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the furan-indole compounds (typically in a range from 0.01 to 100 µM) and incubate for 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay [10]

This protocol measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Furan-indole test compounds

  • Lipopolysaccharide (LPS)

  • DMEM medium

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells (1.5 x 10^5 cells/mL) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the furan-indole compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite, a stable metabolite of NO, is determined from a standard curve, and the percentage of NO inhibition is calculated.

Protocol 4: In Vitro Antimicrobial Activity - Broth Microdilution Method for MIC Determination [11][12][13][14]

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Furan-indole test compounds

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the furan-indole compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the growth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[6]

  • Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 5: In Vitro Neuroprotective Activity - MPP+ Induced Neurotoxicity Assay [7][15]

This protocol assesses the ability of a compound to protect neuronal cells from the neurotoxin MPP+, a model for Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Furan-indole test compounds

  • 1-methyl-4-phenylpyridinium (MPP+)

  • DMEM/F12 medium

  • MTT solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for a few days.

  • Pre-treat the cells with various concentrations of the furan-indole compounds for 24 hours.

  • Expose the cells to MPP+ (e.g., 1.5 mM) for another 24 hours.[7]

  • Assess cell viability using the MTT assay as described in Protocol 2.

  • The neuroprotective effect is determined by the percentage increase in cell viability in the presence of the compound compared to cells treated with MPP+ alone.

Signaling Pathways and Mechanisms of Action

The biological activities of furan-indole scaffolds are often attributed to their ability to modulate key cellular signaling pathways. Below are diagrams representing some of the pathways implicated in their anticancer and anti-inflammatory effects.

Anticancer Mechanism: Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of furan-indole derivatives.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_pathway Signaling Pathway Analysis synthesis Synthesis of Furan-Indole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) ic50->mechanism western_blot Western Blot (e.g., for Apoptosis Markers) mechanism->western_blot flow_cytometry Flow Cytometry (Cell Cycle Analysis) western_blot->flow_cytometry

Caption: Workflow for anticancer evaluation of furan-indole compounds.

Anti-inflammatory Mechanism: NF-κB Signaling Pathway

Many anti-inflammatory agents, including some furan-indole derivatives, exert their effects by inhibiting the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) nfkb_active->genes Transcription furan_indole Furan-Indole Compound furan_indole->ikk Inhibition

Caption: Inhibition of the NF-κB pathway by furan-indole compounds.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like inflammation and cell survival. Some furan-indole derivatives may modulate this pathway.

mapk_pathway stimulus Stress / Cytokines tak1 TAK1 stimulus->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 Phosphorylation ap1 AP-1 p38->ap1 Activation nucleus Nucleus ap1->nucleus Translocation inflammatory_genes Inflammatory Gene Expression ap1->inflammatory_genes Transcription furan_indole Furan-Indole Compound furan_indole->p38 Modulation

Caption: Modulation of the p38 MAPK pathway by furan-indole compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine. The primary synthesis route involves the reductive amination of tryptamine with furan-2-carbaldehyde (furfural). A significant challenge in this synthesis is the competing Pictet-Spengler reaction, which leads to the formation of a tetracyclic side product, 1-(furan-2-yl)-1,2,3,4-tetrahydro-β-carboline. This guide aims to provide solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct method is the reductive amination of tryptamine with furfural. This reaction proceeds in two conceptual steps: the formation of an imine intermediate, which is then reduced to the desired secondary amine.

Q2: What is the major side product in this synthesis, and why does it form?

The primary side product is 1-(furan-2-yl)-1,2,3,4-tetrahydro-β-carboline. This product arises from the Pictet-Spengler reaction, an acid-catalyzed intramolecular cyclization of the intermediate iminium ion.[1][2] The electron-rich indole ring of tryptamine acts as a nucleophile, attacking the electrophilic iminium carbon to form the tetracyclic β-carboline structure.[3]

Q3: What reaction conditions favor the formation of the Pictet-Spengler side product?

Acidic conditions and elevated temperatures are the main drivers for the Pictet-Spengler reaction.[2][4] Protic solvents and strong acid catalysts can significantly promote the formation of the tetrahydro-β-carboline.

Q4: How can I monitor the progress of the reaction and the formation of side products?

Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of starting materials (tryptamine and furfural) and the formation of the desired product and the Pictet-Spengler side product.[1] Staining with a suitable agent, such as potassium permanganate or ceric ammonium molybdate, can help visualize the different spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify the components in the reaction mixture.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired amine 1. Incomplete imine formation. 2. Ineffective reducing agent. 3. Decomposition of starting materials or product.1. Ensure equimolar amounts of tryptamine and furfural. The reaction can be monitored by TLC for the disappearance of the starting materials. 2. Choose a suitable reducing agent. Sodium borohydride (NaBH₄) is a common choice. For more sensitive substrates, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be used under mildly acidic conditions. 3. Avoid excessively high temperatures and strong acidic or basic conditions that could lead to decomposition.
High yield of the Pictet-Spengler side product 1. Reaction conditions are too acidic. 2. Reaction temperature is too high. 3. Prolonged reaction time in the presence of acid.1. Perform the reaction under neutral or slightly basic conditions if possible. If an acid catalyst is necessary for imine formation, use a mild acid (e.g., acetic acid) and the minimum effective amount. 2. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] 3. Once the imine is formed, proceed with the reduction step without unnecessary delay. Neutralize any acid catalyst before extended reaction times or workup.
Presence of multiple unidentified spots on TLC 1. Formation of other side products (e.g., over-alkylation, furan ring opening). 2. Impurities in starting materials.1. Use a slight excess of the amine (tryptamine) to minimize dialkylation. Ensure the furfural is of high purity as it can undergo self-condensation or oxidation. 2. Purify the starting materials before use if their purity is questionable.
Difficulty in purifying the desired product 1. Similar polarity of the desired amine and the Pictet-Spengler side product. 2. Presence of unreacted starting materials.1. Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to achieve good separation. 2. Ensure the reaction has gone to completion by TLC monitoring. An acid-base extraction during workup can help remove unreacted tryptamine.

Data Presentation

Parameter Condition Expected Effect on this compound Yield Expected Effect on 1-(furan-2-yl)-1,2,3,4-tetrahydro-β-carboline Yield
pH / Catalyst Neutral to slightly basicFavorableMinimized
Mildly acidic (e.g., catalytic acetic acid)May be necessary for imine formationIncreased
Strongly acidic (e.g., TFA, HCl)Decreased due to side reactionSignificantly increased[2]
Temperature Low (0 °C to room temperature)FavorableMinimized[1]
ElevatedDecreased due to side reactionIncreased[2]
Reducing Agent NaBH₄ (added after imine formation)Generally effectiveDependent on imine/iminium equilibrium
NaBH(OAc)₃ (one-pot)Often high selectivity for reductive aminationGenerally low
Solvent Aprotic (e.g., Dichloromethane, THF)Generally favorableLess favored than in protic solvents
Protic (e.g., Methanol, Ethanol)Can be effective, but may promote side reactionMore favored, especially with acid[2]

Experimental Protocols

Method 1: Two-Step Reductive Amination (Minimizing Pictet-Spengler Reaction)

This method separates the imine formation and reduction steps to better control the reaction conditions and minimize the acid-catalyzed side reaction.

  • Imine Formation:

    • Dissolve tryptamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) at room temperature.

    • Add furan-2-carbaldehyde (1.0-1.1 eq) dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature and monitor the formation of the imine by TLC. A small amount of a dehydrating agent, such as anhydrous magnesium sulfate, can be added to drive the equilibrium towards the imine.

  • Reduction:

    • Once imine formation is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Method 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride

This method often provides good selectivity for the desired amine by using a milder reducing agent that is effective under slightly acidic conditions where the iminium ion is present but the Pictet-Spengler cyclization is less favorable.

  • Reaction Setup:

    • To a stirred solution of tryptamine (1.0 eq) and furan-2-carbaldehyde (1.0-1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise.

    • Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography as described in Method 1.

Mandatory Visualization

Reaction_Pathways Tryptamine Tryptamine Imine Schiff Base (Imine Intermediate) Tryptamine->Imine Condensation (-H₂O) Furfural Furfural Furfural->Imine Condensation (-H₂O) Iminium Iminium Ion Imine->Iminium H⁺ (Acid Catalyst) Desired_Product Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine (Desired Product) Imine->Desired_Product Reduction (e.g., NaBH₄) Iminium->Imine -H⁺ Iminium->Desired_Product Reduction (e.g., NaBH(OAc)₃) Side_Product 1-(furan-2-yl)-1,2,3,4- tetrahydro-β-carboline (Pictet-Spengler Product) Iminium->Side_Product Intramolecular Electrophilic Substitution (Pictet-Spengler)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Outcome cluster_conditions Reaction Conditions Low Yield of Desired Amine Low Yield of Desired Amine High Yield of Side Product High Yield of Side Product High Yield of Side Product->Low Yield of Desired Amine Successful Synthesis Successful Synthesis Acidic Conditions Acidic Conditions High Temperature High Temperature High Temperature->High Yield of Side Product Favors Pictet-Spengler Neutral/Mild Conditions Neutral/Mild Conditions Neutral/Mild Conditions->Successful Synthesis Favors Reductive Amination Low Temperature Low Temperature Low Temperature->Successful Synthesis Favors Reductive Amination

Caption: Logical relationship between reaction conditions and synthesis outcome.

References

Troubleshooting low yield in furan-indole coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yields in furan-indole coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for furan-indole coupling?

A1: The primary methods for forming aryl-heteroaryl bonds between furan and indole rings are transition-metal-catalyzed cross-coupling reactions. These include:

  • Direct C-H Arylation: This method couples an aryl halide directly with a C-H bond of the heterocycle, avoiding the need for pre-functionalized organometallic reagents.[1][2]

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base.[3][4]

  • Buchwald-Hartwig Amination: While primarily for C-N bond formation, variations and related methodologies can be adapted for certain coupling strategies.[4][5][6]

  • Oxidative Coupling: This approach uses a metal catalyst and an oxidant (like air or O₂) to couple the two heterocycles directly via C-H bond activation.[7][8][9]

Q2: What are the general causes of low yield in these coupling reactions?

A2: Low yields often stem from a few common issues:

  • Catalyst Deactivation or Poisoning: Heteroatoms, particularly the nitrogen in indole and the oxygen in furan, can coordinate strongly with the metal catalyst, leading to catalyst poisoning or undesired side reactions.[10] Impurities in starting materials or solvents can also deactivate the catalyst.[3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and often substrate-specific.[2][11]

  • Substrate-Related Issues: The purity of the furan and indole starting materials is crucial. Additionally, steric hindrance or the electronic properties of substituents on either ring can significantly impact reactivity.[7][12]

  • Side Reactions: Common side reactions include homocoupling of starting materials, protodeboronation of boronic acids in Suzuki reactions, and decomposition of sensitive substrates at high temperatures.[3][13][14]

Q3: How critical is the choice of ligand and base?

A3: The ligand and base are paramount for a successful reaction.

  • Ligands: The ligand stabilizes the metal catalyst, influences its reactivity, and can facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination.[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or other Buchwald ligands) are often required, especially for less reactive coupling partners like aryl chlorides.[2][13]

  • Base: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (Suzuki) or C-H activation step (Direct Arylation). The base's strength, solubility, and compatibility with the substrates must be carefully considered.[11][15]

Q4: Does the N-H group on the indole ring cause problems?

A4: Yes, the free N-H group on indole can be problematic. It can lead to catalyst inhibition, undesired N-arylation, or the formation of oligomeric side products.[3][16] While many protocols work with unprotected indoles, encountering issues with low yield or complex product mixtures may necessitate N-protection of the indole.[3][17]

Troubleshooting Guides

This section addresses specific problems encountered during furan-indole coupling experiments.

TC-001: Low yield in a Suzuki-Miyaura coupling reaction.

Question: I am attempting a Suzuki-Miyaura coupling between a bromo-furan and an indole-boronic acid, but my yield is consistently below 30%. What should I do?

Possible CauseProposed Solution
1. Inactive Catalyst or Inappropriate Ligand The palladium catalyst and ligand combination is critical.[14] Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) is fresh. Screen different phosphine ligands; bulky, electron-rich ligands like XPhos or SPhos often improve yields, especially with challenging substrates.[16]
2. Protodeboronation of Boronic Acid Boronic acids can be unstable, leading to the replacement of the boronic acid group with a hydrogen atom.[13][14] Use fresh, high-purity boronic acid. Ensure your base is not too strong or the temperature too high, as these can accelerate decomposition. Using a 1.5-2.0 molar excess of the boronic acid can help compensate for some degradation.
3. Poor Choice of Base or Solvent The base and solvent system is crucial for both solubility and reactivity.[18] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For solvents, try combinations like Dioxane/Water, Toluene/Water, or THF/Water to ensure all components are sufficiently soluble.[13][18] Degassing the solvent is critical to remove oxygen, which can degrade the catalyst.
4. Homocoupling of Starting Materials The formation of furan-furan or indole-indole dimers is a common side reaction.[13] This often occurs if the catalytic cycle is slow. Optimizing the catalyst/ligand system to accelerate the cross-coupling reaction can suppress homocoupling.
TC-002: Direct C-H arylation fails or gives a complex mixture.

Question: My direct C-H arylation of furan with an iodo-indole is not proceeding. TLC analysis shows only starting material or multiple unidentified spots. What is the issue?

Possible CauseProposed Solution
1. Catalyst Poisoning by Heteroatoms The nitrogen and sulfur atoms in heterocycles are known to coordinate strongly with palladium, poisoning the catalyst.[10] A strategy to overcome this is to use a directing group or employ a catalytic system less susceptible to poisoning.[10]
2. Incorrect Reaction Conditions Direct arylation is highly sensitive to conditions. Temperature, solvent, and additives are key. For indoles, a carboxylic acid additive is sometimes required to facilitate the C-H palladation step.[19] Solvents like DMAc, toluene, or pivalic acid are commonly used.
3. Poor Regioselectivity Furans and indoles have multiple C-H bonds that can react, leading to mixtures of isomers.[1] Arylation is often regioselective based on steric and electronic factors, but this can fail.[2] Carefully analyze the literature for conditions specific to the desired regioselectivity. The use of directing groups can enforce selectivity at a specific position.[1]
4. Substrate Decomposition High reaction temperatures (often >100 °C) required for C-H activation can cause sensitive furan or indole substrates to decompose.[12] If decomposition is suspected, try running the reaction at a lower temperature for a longer duration or screening different catalysts that may operate under milder conditions.

Data Summary Tables

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

This table provides a starting point for optimizing your reaction. Yields are highly substrate-dependent.

Catalyst (mol%)LigandBase (equiv.)SolventTemperature (°C)Typical Yield RangeReference
Pd(dppf)Cl₂ (3)dppfK₂CO₃ (2)Dioxane/H₂O80-10055-95%[14]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene10060-99%[16]
Pd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2)DME/H₂O9040-85%[3]
P2 Precatalyst (1.5)SPhosK₃PO₄ (2)Dioxane60-8080-99%[16]
Table 2: Conditions for Direct C-H Arylation of Furans
Catalyst (mol%)LigandBase/AdditiveSolventTemperature (°C)Typical Yield RangeReference
Pd(OAc)₂ (5)PPh₃KOAcDMA12040-70%[20]
[Pd(C₃H₅)Cl]₂ (0.01)TedicypNaOAcDMAc15070-95%[20]
Pd(OAc)₂ (20)NoneAgTFAAcOH/HFIP/H₂O11045-92%[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization.

  • Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.5 mmol, 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of Dioxane:Water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Arylation

This protocol is a general starting point and requires careful optimization.

  • Preparation: To a dry reaction tube, add the furan derivative (2.0 mmol, 2.0 equiv.), the iodo-indole (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), the ligand (if required), and the base/additive (e.g., KOAc, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube and flush with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 3 mL of DMAc) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 120-150 °C) and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water to remove the solvent (DMAc) and salts.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualized Workflows and Logic

Troubleshooting_Workflow start_node Low Yield in Furan-Indole Coupling check_sm Check Purity of Starting Materials & Reagents start_node->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start_node->check_conditions check_cat Evaluate Catalyst System (Pd Source, Ligand, Base) start_node->check_cat impure_sm Impurity Detected? check_sm->impure_sm suboptimal_cond Conditions Suboptimal? check_conditions->suboptimal_cond suboptimal_cat System Ineffective? check_cat->suboptimal_cat impure_sm->check_conditions No action_purify Purify Starting Materials (Recrystallization, Chromatography) impure_sm->action_purify Yes suboptimal_cond->check_cat No action_optimize_cond Optimize Conditions: - Adjust Temperature - Degas Solvents Thoroughly - Ensure Inert Atmosphere suboptimal_cond->action_optimize_cond Yes suboptimal_cat->start_node No, Re-evaluate Problem action_screen_cat Screen New Components: - Different Pd Pre-catalyst - Bulky/Electron-Rich Ligands - Alternative Bases/Solvents suboptimal_cat->action_screen_cat Yes end_node Improved Yield action_purify->end_node action_optimize_cond->end_node action_screen_cat->end_node

Caption: A logical workflow for troubleshooting low-yield furan-indole coupling reactions.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-X L₂) pd0->ox_add + Ar-X transmetal Transmetalation (Ar-Pd(II)-Ar' L₂) ox_add->transmetal + Ar'-B(OH)₂ + Base problem1 Problem Area 1: Slow reaction. Aryl chlorides are less reactive. ox_add->problem1 red_elim Reductive Elimination transmetal->red_elim problem2 Problem Area 2: Protodeboronation of R-B(OH)₂. Base choice is critical. transmetal->problem2 red_elim->pd0 product Ar-Ar' (Product) red_elim->product invisible1 problem3 Problem Area 3: Slow elimination. Bulky ligands can help. invisible1->problem3 invisible2

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting key problem areas.

References

Technical Support Center: Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine (CAS: 77960-15-7).

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a combination of its structural components: the flat, aromatic, and relatively nonpolar indole and furan rings, and the secondary amine group which can act as a hydrogen bond donor and acceptor. The overall molecule has a significant nonpolar character, which can lead to poor aqueous solubility.

Q2: In which types of solvents is this compound expected to be most soluble?

A2: Based on the "like dissolves like" principle, the compound is anticipated to have better solubility in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding, as well as some polar protic solvents. Its solubility in nonpolar solvents is expected to be limited. For precise applications, experimental determination is recommended.

Q3: Is this compound acidic or basic, and how does pH affect its aqueous solubility?

A3: The secondary amine group in the molecule is basic. Therefore, in acidic aqueous solutions, this amine can be protonated to form a more soluble salt. This is a common strategy to enhance the aqueous solubility of amine-containing compounds.

Q4: Are there any known stability issues to be aware of when dissolving this compound?

A4: While specific stability data is not extensively published, compounds containing indole and furan rings can be sensitive to strong acids, high temperatures, and prolonged exposure to light. It is advisable to use freshly prepared solutions and store them protected from light.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

Q1: What should be my first step if the compound fails to dissolve?

A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting workflow to systematically address the issue.

G start Start: Compound does not dissolve solvent_check Is the solvent appropriate? (See Table 1) start->solvent_check energy_input Apply gentle heating (e.g., 30-40°C) and/or sonication solvent_check->energy_input Yes change_solvent Select a different solvent. Try a polar aprotic solvent like DMSO or DMF. solvent_check->change_solvent No ph_modification Is the solvent aqueous? And is pH modification acceptable? energy_input->ph_modification acidify Acidify the solution with a dilute acid (e.g., HCl, acetic acid) to form a soluble salt. ph_modification->acidify Yes cosolvent Consider using a co-solvent system (e.g., water/ethanol, water/DMSO). ph_modification->cosolvent No success Success: Compound dissolved acidify->success fail Consult further literature for formulation strategies. acidify->fail change_solvent->energy_input cosolvent->success cosolvent->fail

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

Table 1: Expected Qualitative Solubility

Due to the limited availability of specific quantitative data, this table provides an estimation of the solubility of this compound in common laboratory solvents based on its chemical structure.

Solvent CategorySolvent ExamplesExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Dimethylformamide (DMF)HighSimilar to DMSO, effectively solvates polar and nonpolar moieties.
Acetonitrile (ACN)ModerateLess polar than DMSO/DMF, but should still offer reasonable solubility.
Polar Protic Methanol, EthanolModerate to LowCan act as hydrogen bond donors and acceptors, but the large nonpolar structure may limit solubility.
WaterVery LowThe molecule's significant hydrophobic character will likely lead to poor aqueous solubility at neutral pH.
Nonpolar Hexanes, TolueneLowInsufficient polarity to effectively solvate the amine and furan portions of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformModerateCan solvate moderately polar compounds.

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol outlines the steps to quantitatively determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent of interest

  • Vials with screw caps

  • Analytical balance

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of the solvent in a vial. The exact amount should be enough to ensure that undissolved solid remains.

  • Equilibration: Tightly cap the vial and place it on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed for at least 24 hours to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Key Structural Features

The following diagram illustrates the chemical structure of this compound, highlighting the functional groups that influence its solubility characteristics.

Caption: Key functional groups influencing solubility.

Technical Support Center: Preventing Oxidation of Indole Nitrogen During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of the indole nitrogen during chemical synthesis. The electron-rich nature of the indole ring makes it susceptible to oxidation, which can lead to undesired side products and reduced yields. Protecting the indole nitrogen is a common strategy to mitigate this issue. This guide offers detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you navigate the challenges of working with indole-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the indole nitrogen prone to oxidation?

A1: The indole nucleus contains an electron-rich pyrrole ring fused to a benzene ring. The lone pair of electrons on the nitrogen atom contributes to the aromaticity and high electron density of the heterocyclic ring, making it susceptible to attack by oxidizing agents. Oxidation typically occurs at the C2 and C3 positions of the indole ring, leading to the formation of oxindoles and other undesired byproducts.

Q2: What are the common visual indicators of indole oxidation?

A2: A color change in the reaction mixture or upon storage is a common sign of indole oxidation. Solutions of indole derivatives may turn yellow, pink, red, or brown upon exposure to air and light, indicating the formation of oxidized species and potential polymerization.[1]

Q3: How can I minimize indole oxidation during a reaction without using a protecting group?

A3: While using a protecting group is often the most robust strategy, you can minimize oxidation by:

  • Using Degassed Solvents: Removing dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) can significantly reduce oxidation.

  • Maintaining an Inert Atmosphere: Running your reaction under a positive pressure of an inert gas helps to exclude atmospheric oxygen.

  • Controlling Reaction Temperature: Higher temperatures can accelerate oxidation. Running the reaction at the lowest effective temperature is advisable.

  • Limiting Exposure to Light: Some indole derivatives are light-sensitive. Protecting your reaction from light by wrapping the flask in aluminum foil can be beneficial.

Q4: When is it necessary to use a protecting group for the indole nitrogen?

A4: The use of a protecting group is recommended when:

  • The reaction conditions involve strong oxidizing agents.

  • The reaction requires harsh acidic or basic conditions that the indole ring might not tolerate.

  • The synthesis involves multiple steps where the indole ring could be exposed to various reagents.

  • You are experiencing low yields or the formation of multiple byproducts due to indole ring reactivity.

Q5: What are the most common protecting groups for the indole nitrogen?

A5: The most common protecting groups for the indole nitrogen include sulfonyl derivatives (e.g., tosyl, Ts), carbamates (e.g., tert-butyloxycarbonyl, Boc), and alkyl/benzyl groups (e.g., benzyl, Bn). Silyl ethers and other specialized groups are also used depending on the specific requirements of the synthesis.[2]

Choosing the Right Protecting Group: A Comparative Overview

Selecting the appropriate protecting group is crucial for the success of your synthesis. The ideal protecting group should be easy to introduce in high yield, stable to the subsequent reaction conditions, and readily removable in high yield without affecting other functional groups.

Table 1: Qualitative Comparison of Common Indole Nitrogen Protecting Groups

Protecting GroupAbbreviationIntroduction ConditionsStabilityDeprotection ConditionsComments
tert-ButoxycarbonylBoc(Boc)₂O, DMAP (cat.), CH₂Cl₂ or THFStable to basic conditions, hydrogenolysis. Labile to strong acids.TFA/CH₂Cl₂, HCl/dioxane, or thermolysis.Widely used due to its ease of introduction and removal under mild acidic conditions.
p-ToluenesulfonylTsTsCl, NaH, DMF or PyridineStable to acidic conditions, many oxidizing and reducing agents.Strong reducing agents (e.g., Na/NH₃), strong bases (e.g., NaOH, Cs₂CO₃), or Mg/MeOH.Very stable, but requires harsh conditions for removal.
BenzylBnBnBr, NaH, DMFStable to acidic and basic conditions, and many organometallic reagents.Catalytic hydrogenolysis (e.g., H₂, Pd/C), or dissolving metal reduction (e.g., Na/NH₃).Useful when acidic or basic deprotection is not desired. Hydrogenolysis may not be compatible with other functional groups like alkenes or alkynes.
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, NaH, DMFStable to a wide range of conditions including strong bases and nucleophiles.Fluoride sources (e.g., TBAF) or strong Lewis acids (e.g., SnCl₄).Offers orthogonal deprotection strategies.

Troubleshooting Guide

This section addresses common issues encountered during the protection and deprotection of the indole nitrogen.

Issue 1: Incomplete N-protection of the indole.

  • Question: My reaction to protect the indole nitrogen is sluggish and gives a low yield. What could be the problem?

  • Answer: Incomplete N-protection can be due to several factors:

    • Insufficient Base: Ensure you are using a strong enough base to fully deprotonate the indole nitrogen (pKa ≈ 17). Sodium hydride (NaH) is a common and effective choice. Use at least a stoichiometric amount, and for less reactive indoles, a slight excess may be necessary.

    • Poor Quality Reagents: Ensure your solvent is anhydrous and your reagents are pure. Moisture can quench the base and hinder the reaction.

    • Steric Hindrance: If your indole is sterically hindered around the nitrogen, the reaction may require longer reaction times, higher temperatures, or a less bulky protecting group.

    • Competing C3-Alkylation/Acylation: For some protecting groups, especially under certain conditions, reaction at the C3 position can compete with N-protection. Using a strong base in a polar aprotic solvent like DMF generally favors N-alkylation.

Issue 2: Formation of side products during N-protection.

  • Question: I am observing multiple spots on my TLC after the protection reaction. What are the likely side products and how can I avoid them?

  • Answer: The most common side product is the C3-protected indole. To favor N-protection:

    • Optimize Base and Solvent: Use a strong base like NaH in a polar aprotic solvent such as DMF or THF. This combination enhances the nucleophilicity of the nitrogen.

    • Control Temperature: Running the reaction at a low temperature (e.g., 0 °C) during the addition of the protecting group reagent can sometimes improve selectivity.

Issue 3: Difficulty in removing the protecting group.

  • Question: I am struggling to deprotect the indole nitrogen. The reaction is either incomplete or leads to decomposition of my product. What should I do?

  • Answer: Deprotection challenges often depend on the protecting group and the stability of your molecule:

    • For N-Boc: If standard acidic conditions (e.g., TFA in DCM) are too harsh, consider milder acidic conditions (e.g., HCl in dioxane) or basic conditions for activated indoles (e.g., K₂CO₃ in MeOH).[3] For particularly stubborn N-Boc groups, thermolytic deprotection in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with microwave assistance can be effective.[3]

    • For N-Tosyl: This group is notoriously difficult to remove. If standard strong reducing conditions are not viable, consider using milder basic conditions with cesium carbonate in a mixture of THF and methanol. The reactivity is influenced by substituents on the indole ring, with electron-withdrawing groups facilitating the reaction.

    • For N-Benzyl: If catalytic hydrogenolysis is not compatible with your molecule (e.g., due to the presence of reducible functional groups), dissolving metal reduction (e.g., Na in liquid ammonia) is an alternative. Another method involves using aluminum chloride in benzene or anisole.

Issue 4: Oxidation occurs despite using a protecting group.

  • Question: My indole derivative is still showing signs of oxidation even with a protected nitrogen. Why is this happening?

  • Answer: While N-protection significantly reduces the susceptibility to oxidation, the indole ring itself can still be sensitive, especially if it contains other electron-donating groups. In such cases:

    • Re-evaluate Reaction Conditions: Ensure you are still taking precautions like using degassed solvents and maintaining an inert atmosphere.

    • Consider a Different Protecting Group: Some protecting groups, particularly electron-withdrawing ones like sulfonyl groups, can further deactivate the ring towards oxidation compared to alkyl or benzyl groups.

    • Use of Antioxidants: For highly sensitive compounds, adding a radical scavenger like butylated hydroxytoluene (BHT) to the reaction mixture or during workup and storage can be beneficial.[1]

Experimental Protocols

The following are general protocols for the protection and deprotection of the indole nitrogen. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: N-Boc Protection of Indole

This protocol describes the protection of the indole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials:

  • Indole derivative

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the indole derivative (1.0 eq.) in anhydrous CH₂Cl₂ or THF.

  • Add DMAP (0.1 eq.) to the solution.

  • Add (Boc)₂O (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the N-Boc protected indole.

N_Boc_Protection Indole Indole Derivative Reaction Stir at RT, 2-4h Indole->Reaction 1.0 eq. Boc2O_DMAP (Boc)₂O, DMAP, CH₂Cl₂ Boc2O_DMAP->Reaction 1.2 eq. Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification N_Boc_Indole N-Boc Indole Purification->N_Boc_Indole

Protocol 2: N-Tosyl Protection of Indole

This protocol describes the protection of the indole nitrogen using p-toluenesulfonyl chloride (TsCl) and sodium hydride (NaH).

Materials:

  • Indole derivative

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 eq.).

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add TsCl (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

N_Tosyl_Protection Indole Indole Derivative Deprotonation Deprotonation Indole->Deprotonation NaH NaH, DMF, 0 °C NaH->Deprotonation TsCl TsCl, 0 °C to RT Tosylation Tosylation TsCl->Tosylation Deprotonation->Tosylation Workup Aqueous Workup Tosylation->Workup Purification Purification Workup->Purification N_Tosyl_Indole N-Tosyl Indole Purification->N_Tosyl_Indole

Protocol 3: Deprotection of N-Boc Indole (Acidic Conditions)

Materials:

  • N-Boc protected indole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected indole (1.0 eq.) in CH₂Cl₂.

  • Add TFA (5-10 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours (monitor by TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Protocol 4: Deprotection of N-Tosyl Indole (Basic Conditions)

Materials:

  • N-Tosyl protected indole

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the N-tosyl indole (1.0 eq.) in a 2:1 mixture of THF and MeOH.

  • Add cesium carbonate (3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or gentle reflux and monitor by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product as needed.

Logical Relationships in Protecting Group Strategy

The decision to use a protecting group and the choice of that group depends on the planned synthetic route. The following diagram illustrates the logical considerations.

Protecting_Group_Strategy Start Start Synthesis with Indole Assess_Conditions Assess Reaction Conditions (Oxidizing, Acidic, Basic?) Start->Assess_Conditions PG_Needed Is a Protecting Group Needed? Assess_Conditions->PG_Needed No_PG Proceed without Protection (Use mild conditions, inert atmosphere) PG_Needed->No_PG No Choose_PG Choose Appropriate Protecting Group PG_Needed->Choose_PG Yes Synthesize Perform Synthetic Steps No_PG->Synthesize Boc Boc (Acid Labile) Choose_PG->Boc Ts Tosyl (Very Stable) Choose_PG->Ts Bn Benzyl (H₂/Pd Cleavable) Choose_PG->Bn SEM SEM (Fluoride Cleavable) Choose_PG->SEM Boc->Synthesize Ts->Synthesize Bn->Synthesize SEM->Synthesize Deprotection_Needed Is Deprotection Required? Synthesize->Deprotection_Needed Final_Product_Protected Final Product is N-Protected Deprotection_Needed->Final_Product_Protected No Deprotect Perform Deprotection Deprotection_Needed->Deprotect Yes Final_Product Final Product Deprotect->Final_Product

References

Technical Support Center: Column Chromatography Techniques for Tertiary Amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of tertiary amines using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of tertiary amines, offering systematic solutions to improve separation efficiency and product purity.

Issue 1: Peak Tailing or Streaking in Normal-Phase Chromatography (Silica Gel)

Root Cause: The primary reason for peak tailing or streaking of tertiary amines on a standard silica gel column is the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1] This can lead to poor separation, broad peaks, and even irreversible binding of the compound to the column.[1]

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing/Streaking) add_modifier Add a Basic Modifier to the Mobile Phase start->add_modifier Step 1 check_concentration Is the modifier concentration optimal (0.1-2%)? add_modifier->check_concentration Did peak shape improve? change_stationary_phase Use an Alternative Stationary Phase check_concentration->change_stationary_phase No problem_solved Problem Resolved check_concentration->problem_solved Yes reversed_phase Consider Reversed-Phase Chromatography change_stationary_phase->reversed_phase Still experiencing issues? change_stationary_phase->problem_solved This often resolves the issue further_optimization Further Optimization May Be Needed reversed_phase->further_optimization

Caption: Troubleshooting workflow for poor peak shape.

Solutions:

  • Incorporate a Basic Modifier into the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, can neutralize the acidic silanol groups on the silica surface. This minimizes the strong ionic interactions causing the tertiary amine to adhere to the stationary phase.[2]

    • Triethylamine (TEA): Typically added at a concentration of 0.1-2% (v/v) to the eluent.[3]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in dichloromethane.[4]

  • Utilize an Amine-Functionalized Silica Column: These columns have an amine-based stationary phase that masks the acidic silanol groups, creating a more inert surface for the purification of basic compounds. This often allows for the use of less aggressive solvent systems, such as hexane/ethyl acetate, without the need for basic additives.[1][5]

  • Switch to a Different Stationary Phase: Basic alumina can be a suitable alternative to silica gel for the purification of amines due to its less acidic nature.[6]

  • Consider Reversed-Phase Chromatography: If normal-phase techniques are unsuccessful, reversed-phase chromatography on a C18 column with a high pH mobile phase is an excellent alternative. At a high pH (typically 2 units above the pKa of the amine), the tertiary amine is in its neutral, free-base form, increasing its hydrophobicity and retention on the non-polar stationary phase.[1][2]

Issue 2: Poor or No Elution of the Tertiary Amine

Root Cause: The tertiary amine is too strongly adsorbed to the silica gel stationary phase. This is common with highly polar tertiary amines.

Solutions:

  • Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the methanol concentration in a dichloromethane/methanol system).[1] Be aware that using more than 10% methanol in the mobile phase can lead to the dissolution of the silica gel.

  • Add a Stronger Basic Modifier: If a basic modifier is already in use, consider increasing its concentration or switching to a stronger base. For instance, using an ammonia/methanol solution can be more effective than triethylamine for eluting highly retained amines.[4]

  • Employ an Amine-Functionalized Column: As mentioned previously, these columns significantly reduce the strong interactions between basic compounds and the stationary phase, facilitating elution.[5]

Issue 3: Low Recovery of the Tertiary Amine

Root Cause: This can be due to irreversible adsorption onto the silica gel, degradation of the amine on the acidic stationary phase, or co-elution with impurities.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel with a solution containing triethylamine to neutralize the acidic sites.[3]

  • Use an Amine-Functionalized or Reversed-Phase Column: These methods are generally milder and can lead to higher recovery of acid-sensitive or strongly basic tertiary amines.[1][5]

  • Optimize the Mobile Phase: Ensure the chosen mobile phase provides good separation between your target compound and any impurities to avoid loss during fraction collection.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to purify tertiary amines on silica gel?

Tertiary amines are basic compounds, while silica gel has an acidic surface due to the presence of silanol groups. This leads to a strong acid-base interaction, causing the amine to bind tightly to the silica. This can result in several issues, including peak tailing, poor separation, and in some cases, the compound not eluting from the column at all.[1]

Q2: What is the purpose of adding triethylamine (TEA) to the mobile phase?

Triethylamine is a volatile organic base that is added to the mobile phase to act as a "silanol blocker." It competes with the tertiary amine for the acidic sites on the silica gel, thereby reducing the strong interactions that cause peak tailing and improving the chromatographic performance.[2]

Q3: What concentration of triethylamine should I use?

A common starting concentration is 1-2% (v/v) triethylamine in the eluent.[3] For particularly sensitive compounds, a lower concentration of 0.1-0.5% may be sufficient.

Q4: Are there any alternatives to triethylamine?

Yes, other basic modifiers can be used. A solution of ammonia in methanol (e.g., 7N NH3 in MeOH) is a common and effective alternative, particularly for more polar amines.[4] Pyridine and ammonium hydroxide have also been used.[2]

Q5: When should I consider using an amine-functionalized column?

An amine-functionalized column is a good choice when you are consistently purifying basic compounds, especially if you experience significant issues with peak shape or recovery on standard silica gel. They offer the advantage of not requiring a basic additive in the mobile phase, which can simplify post-column workup.[5]

Q6: How does reversed-phase chromatography work for tertiary amine purification?

In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase. For tertiary amines, the mobile phase pH is adjusted to be high (typically pH > 9).[7] At this high pH, the tertiary amine exists in its neutral, non-ionized form, making it more hydrophobic and allowing it to be retained and separated on the C18 column.[2]

Q7: What is a typical mobile phase for reversed-phase purification of a tertiary amine?

A common mobile phase consists of a mixture of acetonitrile and water with a basic modifier to maintain a high pH. Volatile buffers like ammonium acetate or ammonium formate are often used, especially if the fractions are to be analyzed by mass spectrometry.[8] A concentration of 0.1% triethylamine in the mobile phase can also be effective.[2]

Data Presentation

Table 1: Common Mobile Phase Modifiers for Normal-Phase Chromatography of Tertiary Amines
ModifierTypical Concentration (v/v)Common Co-solventsNotes
Triethylamine (TEA)0.1 - 2%Hexane/Ethyl Acetate, Dichloromethane/MethanolA volatile and commonly used modifier.[3]
Ammonia (in Methanol)~10% of a 7N solution in MeOH as the polar componentDichloromethaneEffective for highly polar and strongly basic amines.[4]
Ammonium Hydroxide1% of a concentrated solutionDichloromethane/MethanolCan be used as an alternative to ammonia in methanol.[2]
Table 2: Comparison of Column Chromatography Techniques for Tertiary Amine Purification
TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase with Basic Modifier Silica GelNon-polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH) + Basic Additive (e.g., TEA, NH3)Readily available and cost-effective.Can still result in peak tailing for very basic amines; modifier removal may be required.
Amine-Functionalized Column Amine-functionalized SilicaNon-polar organic solvents (e.g., Hexane/EtOAc)Excellent peak shape; no need for basic modifiers, simplifying workup.[5]Higher cost compared to standard silica columns.
Reversed-Phase High pH C18 or C8Polar organic solvents (e.g., Acetonitrile/Water) + High pH BufferExcellent for polar and ionizable amines; good peak shape.[2]Requires columns stable at high pH; buffer removal may be necessary.

Experimental Protocols

Protocol 1: Flash Chromatography of a Tertiary Amine using Silica Gel with Triethylamine
  • Mobile Phase Preparation: Prepare the desired mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 1% (v/v).

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of the mobile phase through the silica gel.

  • Sample Preparation: Dissolve the crude tertiary amine in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. A co-evaporation with a suitable solvent may be necessary to completely remove residual triethylamine.

Protocol 2: Purification of a Tertiary Amine using an Amine-Functionalized Column
  • Mobile Phase Selection: Determine a suitable mobile phase using TLC on an amine-functionalized plate (e.g., Hexane/Ethyl Acetate). No basic modifier is typically needed.

  • Column Equilibration: Equilibrate the amine-functionalized column with the chosen mobile phase (at least 3-5 column volumes).

  • Sample Loading: Dissolve the crude tertiary amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions.

  • Analysis: Analyze the collected fractions using TLC or another appropriate method.

  • Post-Purification: Combine the pure fractions and evaporate the solvent.

Protocol 3: Reversed-Phase HPLC Purification of a Tertiary Amine at High pH
  • Column Selection: Use a C18 HPLC column that is stable at high pH.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare an aqueous buffer at the desired high pH (e.g., 10 mM ammonium bicarbonate, pH 10).

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the tertiary amine sample in the initial mobile phase.

  • Injection and Elution: Inject the sample and run a suitable gradient, for example, increasing the percentage of the organic phase over time to elute the compound.

  • Detection and Fraction Collection: Monitor the elution using a UV detector and collect the fraction corresponding to the tertiary amine peak.

  • Post-Purification: The collected fraction will contain the buffer. Depending on the downstream application, buffer removal may be necessary, which can be achieved by lyophilization if a volatile buffer was used.

Visualizations

G start Start: Crude Tertiary Amine normal_phase Normal-Phase Chromatography (Silica Gel) start->normal_phase amine_column Amine-Functionalized Column start->amine_column Alternative 1 reversed_phase Reversed-Phase Chromatography (High pH) start->reversed_phase Alternative 2 (for polar/ionizable amines) add_modifier Add Basic Modifier (e.g., TEA, NH3) normal_phase->add_modifier If peak tailing occurs pure_product Pure Tertiary Amine add_modifier->pure_product amine_column->pure_product reversed_phase->pure_product

Caption: Decision tree for selecting a purification technique.

References

Technical Support Center: Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following storage, handling, and troubleshooting guidelines for Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine (CAS No. 77960-15-7) are based on best practices for structurally related furan and indole derivatives.[1][2][3][4][5][6] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these recommendations should be used as a guide and supplemented with a thorough risk assessment by the end-user.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, the compound should be stored in a cool, dry, and dark place.[3] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[3][7] The container should be tightly sealed and kept in a well-ventilated area.[2][3] For long-term storage, refrigeration (2-8 °C) is advisable.[2]

Q2: What are the main hazards associated with this compound?

A2: Based on its structural components, the primary hazards are likely related to the furan moiety. Furan derivatives can be sensitive to air and light, and may form explosive peroxides over time.[3][7] Additionally, indole derivatives should be handled with care, as they can be irritants and may have uncharacterized pharmacological properties.[5][8]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Standard laboratory PPE is required. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][8] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][9]

Q4: Is this compound sensitive to air or light?

A4: Yes, furan-containing compounds are often sensitive to both air and light.[3][7] Exposure can lead to degradation and the formation of peroxides.[3][7] It is crucial to store the compound in a tightly sealed, opaque container under an inert atmosphere.

Q5: How can I check for the presence of peroxides?

A5: Peroxide formation is a significant risk with furan derivatives.[3][7] You can test for peroxides using commercially available test strips or by following a qualitative chemical test protocol. A detailed protocol for peroxide detection is provided in the "Experimental Protocols" section below. It is recommended to test for peroxides upon opening a new container and periodically thereafter, especially if the compound has been stored for an extended period.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color (e.g., darkened). Degradation due to exposure to air, light, or impurities.It is advisable to verify the purity of the compound using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) before use. If significant degradation is suspected, the compound should be disposed of according to institutional guidelines.
Inconsistent experimental results. Compound degradation or presence of peroxides.Test for the presence of peroxides. If peroxides are detected, they must be removed before use (consult specialized literature for appropriate quenching procedures). Ensure proper storage and handling procedures are being followed to prevent further degradation.
Difficulty dissolving the compound. The compound may have limited solubility in the chosen solvent. Furan derivatives can also polymerize under acidic conditions.[10]Consult literature for appropriate solvents for similar compounds. Avoid strongly acidic conditions during dissolution and in your reaction mixture unless the protocol specifically requires it. The stability of furan derivatives is enhanced in polar aprotic solvents like DMF.[1][11]

Data Presentation

Summary of Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated)To slow down potential degradation and peroxide formation.[2][3]
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidation and peroxide formation from atmospheric oxygen.[3][7]
Container Tightly sealed, opaque (amber) vial or bottleTo protect from air and light, which can cause degradation.[3]
Location Well-ventilated, designated chemical storage areaTo ensure safety in case of leaks and to comply with laboratory safety standards.[2][3]

Experimental Protocols

Protocol: Qualitative Test for Peroxide Formation

This protocol describes a simple and rapid test to detect the presence of peroxides in organic compounds like furan derivatives.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Deionized water

  • Small test tube

Procedure:

  • In a clean, dry test tube, dissolve approximately 10-20 mg of the compound in 1 mL of a suitable organic solvent (e.g., the solvent to be used in the experiment).

  • Add 1 mL of glacial acetic acid to the solution.

  • Add approximately 100 mg of solid potassium iodide to the test tube.

  • Stopper the test tube and shake it vigorously for one minute.

  • Allow the phases to separate.

  • Observation:

    • Negative Result (No peroxides): The solution remains colorless or pale yellow.

    • Positive Result (Peroxides present): The formation of a yellow to dark brown/violet color indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides. The brown/violet color is due to the oxidation of iodide (I⁻) to iodine (I₂).

Safety Precautions:

  • Always perform this test in a fume hood.

  • Wear appropriate PPE, including gloves and safety glasses.

  • If peroxides are detected, do not attempt to concentrate the solution by evaporation, as this can lead to an explosion. Consult with a qualified chemist or your institution's safety officer for procedures on how to safely quench and dispose of the peroxidized material.

Mandatory Visualization

SafeHandlingWorkflow Workflow for Safe Handling and Storage receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log Receipt and Assign Opening Date inspect->log storage Store in a Cool, Dry, Dark Place (2-8 °C) under Inert Gas log->storage pre_use Before First Use storage->pre_use Retrieving for use ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) pre_use->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood peroxide_test Test for Peroxides fume_hood->peroxide_test peroxide_pos Peroxides Detected? peroxide_test->peroxide_pos consult_safety Consult Safety Officer for Peroxide Quenching/Disposal peroxide_pos->consult_safety Yes proceed Proceed with Experiment peroxide_pos->proceed No reseal Reseal Container Tightly under Inert Gas consult_safety->reseal After resolution proceed->reseal After use return_storage Return to Proper Storage reseal->return_storage

Caption: Workflow for the safe handling and storage of this compound.

References

Validation & Comparative

Comparative Analysis of N,N-Dimethyltryptamine (DMT) and Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the pharmacological activity of the well-characterized psychedelic compound N,N-Dimethyltryptamine (DMT) and Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine. It is important to note at the outset that while extensive research has been conducted on DMT, a thorough search of the scientific literature reveals a significant lack of available data on the biological activity of this compound. Therefore, a direct, data-driven comparison is not currently possible. This guide will proceed by presenting the established pharmacological profile of DMT, followed by a discussion of the data gap for this compound.

N,N-Dimethyltryptamine (DMT): A Profile

N,N-Dimethyltryptamine is a naturally occurring psychedelic compound of the tryptamine family.[1][2] It is found in many plant species and is also endogenously produced in mammals.[1] DMT is known for its rapid onset and short duration of intense psychedelic effects when administered parenterally.[2]

Receptor Binding Affinity

DMT's psychoactive effects are primarily mediated by its interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[1][3][4] It also exhibits affinity for a range of other serotonin receptors and other receptor systems.[1][3]

Receptor SubtypeBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)Reference
5-HT2A 127 - 120075 ± 1[1][5]
5-HT1A 6.5 ± 1.5 - 39-[1]
5-HT2C --[1][6]
Sigma-1 --[7]

Note: Ki and IC50 are measures of binding affinity, where a lower value indicates a higher affinity. Data is compiled from various studies and methodologies, which can lead to a range of reported values.

Functional Activity

DMT acts as a partial agonist at the 5-HT2A receptor.[1][6] This agonism is believed to be the primary initiating event for its hallucinogenic effects.[4] Studies have shown that blocking the 5-HT2A receptor with an antagonist like ketanserin significantly attenuates the subjective psychedelic effects of DMT.[4] DMT also demonstrates agonist activity at the 5-HT2C receptor.[6]

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like DMT initiates a cascade of intracellular signaling events. This is a key area of research for understanding the neurobiological basis of the psychedelic experience.

DMT_Signaling_Pathway DMT DMT HT2AR 5-HT2A Receptor DMT->HT2AR Binds to Gq_11 Gq/11 HT2AR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Gene Expression Ca_release->Downstream PKC->Downstream

Figure 1: Simplified 5-HT2A receptor signaling pathway activated by DMT.

Experimental Protocols

Radioligand Binding Assay

A common method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.

Objective: To determine the affinity (Ki) of a test compound for a target receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cell cultures or animal brain tissue.

  • Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Figure 2: General workflow for a radioligand binding assay.

This compound: An Overview of Available Information

A comprehensive search of scientific databases and chemical literature for "this compound" (CAS Number: 77960-15-7) did not yield any published studies detailing its pharmacological activity, including receptor binding affinities, functional efficacy, or in vivo effects related to the central nervous system.

The available information is limited to its chemical structure and listings by commercial chemical suppliers. While the presence of the tryptamine backbone is a common feature in many psychoactive compounds, including DMT, the substitution of a furan-2-ylmethyl group on the amine is a structural modification for which the pharmacological consequences have not been publicly documented.

A study on a structurally related but distinct compound, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, investigated its cytotoxicity against cancer cell lines and its antibacterial properties. However, this study did not assess its activity on any neurotransmitter receptors.

Conclusion

References

A Comparative Analysis of Furan-Substituted Tryptamines and Other Hallucinogen Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of furan-substituted tryptamines with other major classes of hallucinogens, including classical tryptamines, phenethylamines, and ergolines. The information presented herein is intended for an audience with a professional background in pharmacology, medicinal chemistry, and related scientific disciplines. This document summarizes quantitative data on receptor binding and functional activity, details experimental methodologies for key assays, and visualizes relevant biological pathways to facilitate an objective comparison of these compound classes.

Introduction to Hallucinogen Classes

Hallucinogenic compounds are broadly categorized based on their chemical structures. The primary classes discussed in this guide are:

  • Tryptamines: These compounds feature an indole core structure, similar to the neurotransmitter serotonin. This class includes naturally occurring psychedelics like psilocin (from Psilocybe mushrooms) and N,N-dimethyltryptamine (DMT), as well as synthetic derivatives.

  • Furan-Substituted Tryptamines: A subclass of tryptamines where a furan ring is incorporated into the molecular structure. This modification can significantly alter the pharmacological profile of the parent tryptamine.

  • Phenethylamines: These compounds are characterized by a phenethylamine backbone. Mescaline, derived from the peyote cactus, is a classic example. Synthetic phenethylamines, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), are potent hallucinogens widely used in research.

  • Ergolines: This class is defined by a complex tetracyclic ergoline scaffold. Lysergic acid diethylamide (LSD) is the most well-known member of this group and is a semi-synthetic derivative of ergot alkaloids.[1]

The hallucinogenic effects of these compounds are primarily mediated by their agonist activity at the serotonin 2A receptor (5-HT2A).[2][3] However, their interactions with other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and other neurotransmitter systems contribute to their distinct pharmacological and subjective effects.[1][4]

Comparative Pharmacodynamics

The interaction of these hallucinogens with various G-protein coupled receptors (GPCRs) is a key determinant of their psychoactive effects. The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional potencies (EC50) of representative compounds from each class.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundClass5-HT2A5-HT2C5-HT1ADopamine D2
PsilocinTryptamine6.222160>10,000
DMTTryptamine108119118>10,000
Furan-Substituted Tryptamine (Representative) Furan-Substituted Tryptamine Data Not Available Data Not Available Data Not Available Data Not Available
DOIPhenethylamine1.36.42,400>10,000
LSDErgoline2.9171.124

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may vary.

Table 2: Comparative 5-HT2A Receptor Functional Potency (EC50, nM) and Efficacy (% of 5-HT)

CompoundClassEC50 (nM)Efficacy (% of 5-HT)
PsilocinTryptamine13.8100
DMTTryptamine41.785.6
Furan-Substituted Tryptamine (Representative) Furan-Substituted Tryptamine Data Not Available Data Not Available
DOIPhenethylamine0.780
LSDErgoline3.9100

Note: Lower EC50 values indicate higher potency. Efficacy is expressed relative to the maximal response of the endogenous ligand serotonin (5-HT).

Signaling Pathways

The activation of the 5-HT2A receptor by hallucinogens initiates intracellular signaling cascades that are believed to be responsible for their psychoactive effects. Two major pathways are the Gq/11-mediated pathway and the β-arrestin pathway. The relative activation of these pathways, known as biased agonism, can lead to different downstream cellular responses and may contribute to the qualitative differences in the effects of various hallucinogens.

Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream Hallucinogen Hallucinogen Hallucinogen->Receptor binds

Gq/11 Signaling Pathway
β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist-bound GPCRs can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor_P Phosphorylated 5-HT2A Receptor Beta_Arrestin β-Arrestin Receptor_P->Beta_Arrestin recruits ERK ERK Beta_Arrestin->ERK activates Signaling Signaling & Internalization Beta_Arrestin->Signaling ERK->Signaling Agonist_Receptor Agonist-Bound Receptor GRK GRK GRK->Receptor_P phosphorylates

β-Arrestin Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize and compare hallucinogenic compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound A->B C Separate bound from free radioligand by vacuum filtration B->C D Quantify radioactivity on the filter using a scintillation counter C->D E Calculate IC50 and Ki values D->E Calcium_Mobilization_Workflow A Seed cells expressing the target receptor in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of the test compound B->C D Measure fluorescence intensity over time using a fluorescence plate reader C->D E Calculate EC50 and Emax values D->E HTR_Workflow A Acclimate mice to the observation chambers B Administer the test compound (e.g., intraperitoneally) A->B C Observe and count the number of head twitches over a set period of time (e.g., 30-60 minutes) B->C D Analyze the dose-response relationship C->D

References

A Comparative Analysis of the Predicted Biological Activity of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine and the Known Activity of Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine at serotonin (5-hydroxytryptamine, 5-HT) receptors is not currently available in the public domain. This guide provides a comparative analysis based on the well-established pharmacology of serotonin and the predicted activity of this compound, inferred from structurally related tryptamine derivatives. The information presented for the furan-containing compound is therefore hypothetical and awaits experimental validation.

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes.[1] Its effects are mediated through a complex family of at least 14 distinct receptor subtypes, making the serotonergic system a primary target for therapeutic intervention in numerous disorders. This compound is a synthetic compound that incorporates the core indolethylamine structure of serotonin, suggesting it may interact with serotonin receptors. The addition of a furan-2-ylmethyl group to the amine introduces a novel structural element that could modulate its pharmacological profile. This guide aims to provide a comparative overview of the known biological activity of serotonin and the predicted activity of this furan derivative, alongside detailed experimental protocols for assessing such activity.

Comparative Pharmacological Data

Due to the absence of direct experimental data for this compound, this table presents a hypothetical binding affinity profile based on the general properties of N-substituted tryptamine derivatives. For comparison, experimentally determined binding affinities for serotonin at various 5-HT receptors are provided.

Receptor SubtypeLigandBinding Affinity (Ki, nM)Predicted/Observed Activity
5-HT1A Serotonin1 - 10Agonist
This compoundPredicted: 10 - 100Predicted: Agonist/Partial Agonist
5-HT1D Serotonin5 - 20Agonist
This compoundPredicted: 20 - 200Predicted: Agonist/Partial Agonist
5-HT2A Serotonin5 - 50Agonist
This compoundPredicted: 50 - 500Predicted: Agonist/Partial Agonist
5-HT2C Serotonin10 - 100Agonist
This compoundPredicted: 100 - 1000Predicted: Agonist/Partial Agonist
5-HT3 Serotonin100 - 1000Agonist (Ion Channel)
This compoundPredicted: >1000Predicted: Low to negligible affinity
5-HT7 Serotonin1 - 20Agonist
This compoundPredicted: 20 - 200Predicted: Agonist/Partial Agonist

Note: Predicted values for this compound are speculative and based on structure-activity relationships of similar tryptamines. Experimental verification is required.

Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[2] The activation of these receptors initiates a cascade of intracellular signaling events.

cluster_5HT1 5-HT1 Receptor Family cluster_5HT2 5-HT2 Receptor Family S1 Serotonin R1 5-HT1 Receptor S1->R1 G1 Gi/o R1->G1 AC1 Adenylate Cyclase G1->AC1 cAMP1 cAMP AC1->cAMP1 ATP S2 Serotonin R2 5-HT2 Receptor S2->R2 G2 Gq/11 R2->G2 PLC Phospholipase C G2->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC A Prepare Reagents (Membranes, Radioligand, Compounds) B Incubate in 96-well Plate A->B C Rapid Filtration (Separate Bound from Free) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Determination) E->F

References

The Furan Moiety as a Bioisosteric Scaffold for Tryptamine-Based Serotonin Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tryptamine scaffold, a cornerstone in the development of serotonergic ligands, has been extensively studied for its interaction with various serotonin (5-HT) receptor subtypes. A key area of medicinal chemistry research involves the bioisosteric replacement of the indole nucleus of tryptamines to modulate pharmacological properties such as affinity, selectivity, and metabolic stability. This guide provides a comparative analysis of furan-modified tryptamines, where the indole ring is replaced by a furan or benzofuran moiety, offering insights into their structure-activity relationships (SAR) and performance against their indole counterparts.

Quantitative Comparison of Receptor Binding Affinities

The replacement of the indole nitrogen with an oxygen atom to form a furan or benzofuran analog can significantly alter the binding affinity of tryptamines at various 5-HT receptors. The following tables summarize the available quantitative data, comparing the binding affinities (Ki, nM) of key furan-modified tryptamines with their parent indole compounds at the 5-HT1A and 5-HT2A receptors.

CompoundScaffold5-HT1A Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)Indole18 ± 261 ± 8
5-MeO-BFE Benzofuran36 ± 4 190 ± 20
α-methyltryptamine (α-MT)Indole130 ± 10110 ± 10
α-methyl-AMBF Benzofuran430 ± 30 330 ± 30
5-Methoxy-α-methyltryptamine (5-MeO-α-MT)Indole23 ± 228 ± 3
5-MeO-AMBF Benzofuran56 ± 5 81 ± 7

Data presented as mean ± SEM. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Binding Affinities of Indole and Benzofuran Tryptamines. This table highlights the impact of replacing the indole nucleus with a benzofuran ring on the binding affinity at 5-HT1A and 5-HT2A receptors.

Structure-Activity Relationship (SAR) Insights

The bioisosteric replacement of the indole's nitrogen with oxygen in the furan ring generally leads to a decrease in binding affinity at both 5-HT1A and 5-HT2A receptors. This suggests that the N-H group of the indole ring may play a crucial role in hydrogen bonding interactions within the receptor binding pocket.

However, the magnitude of this affinity loss is not uniform across different receptor subtypes. For instance, the benzofuran analogs retain a more comparable affinity to their indole counterparts at the 5-HT1A receptor compared to the 5-HT2A receptor, indicating a higher degree of tolerance for this structural modification at the 5-HT1A binding site.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of furan-modified tryptamines.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for serotonin receptors.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A or 5-HT2A receptor.

  • Radioligands: [³H]8-OH-DPAT for 5-HT1A receptors and [³H]ketanserin for 5-HT2A receptors.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Test compounds (furan-modified tryptamines and their indole analogs).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay for 5-HT2A Receptor)

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as agonists at the 5-HT2A receptor.

Materials:

  • HEK293 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A fluorescent plate reader.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescent plate reader.

  • Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_binding In Vitro Binding Assays cluster_functional In Vitro Functional Assays Synthesis Synthesis of Furan-Modified Tryptamines Purification Purification & Characterization Synthesis->Purification Radioligand_Binding Radioligand Binding Assay Purification->Radioligand_Binding Functional_Assay Functional Assay (e.g., Ca2+ Mobilization) Purification->Functional_Assay Membrane_Prep Receptor Membrane Preparation Membrane_Prep->Radioligand_Binding Data_Analysis_Binding Data Analysis (Ki) Radioligand_Binding->Data_Analysis_Binding Cell_Culture Cell Culture with Receptor Expression Cell_Culture->Functional_Assay Data_Analysis_Functional Data Analysis (EC50, Emax) Functional_Assay->Data_Analysis_Functional

Caption: Experimental workflow for characterizing furan-modified tryptamines.

Gq_Signaling_Pathway Ligand Furan-Tryptamine Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Conclusion

The bioisosteric replacement of the indole nucleus in tryptamines with a furan or benzofuran moiety presents a viable strategy for modulating their pharmacological profile. While this modification generally leads to a reduction in binding affinity, the differential effects observed at various 5-HT receptor subtypes highlight opportunities for tuning selectivity. Further research into the functional consequences of these structural changes, including efficacy and downstream signaling pathways, will be crucial for the rational design of novel furan-based tryptamine ligands with improved therapeutic potential.

Unraveling the Dopamine Receptor Cross-Reactivity of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authoritative Note: As of the latest literature review, no specific experimental data on the binding affinity or functional activity of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine at dopamine receptors has been published. The compound, structurally related to tryptamine, is primarily documented as a synthetic intermediate.[1][2] This guide, therefore, outlines the established experimental framework and methodologies that would be employed to determine and compare its potential cross-reactivity at dopamine receptors. For comparative purposes, we will utilize data from a well-characterized atypical antipsychotic, Aripiprazole, which exhibits a complex pharmacological profile at these receptors.[3][4][5]

Introduction

This compound is a molecule of interest due to its structural components: an indolethylamine core, which is a common feature in many neuroactive compounds, and a furan-2-ylmethyl moiety. While its primary targets are not yet defined in the public domain, its structural similarity to known serotonergic and dopaminergic ligands warrants an investigation into its cross-reactivity profile at dopamine receptors. Understanding such off-target interactions is a critical step in the drug discovery and development process to predict potential therapeutic effects and adverse reactions.

This guide provides a comprehensive overview of the standard experimental protocols used to assess the binding and functional activity of a test compound at the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). We will use Aripiprazole as a reference compound to illustrate how data is presented and interpreted.

Comparative Data Presentation

To facilitate a clear comparison, all quantitative data from binding affinity and functional assays should be summarized in structured tables. The following tables present a hypothetical profile for this compound alongside published data for Aripiprazole.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Dopamine Receptors

CompoundD1D2D3D4D5
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Aripiprazole 13000.340.8441500

Note: Lower Ki values indicate higher binding affinity.[3][5]

Table 2: Comparative Functional Activity (EC50/IC50, nM and Intrinsic Activity) at Human Dopamine Receptors

CompoundReceptorAssay TypeParameterValue (nM)Intrinsic Activity (%)
This compound D1-D5cAMP AssayEC50/IC50Data Not AvailableData Not Available
Aripiprazole D2cAMP AssayEC501.325 (Partial Agonist)
5-HT1AcAMP AssayEC502.475 (Partial Agonist)
5-HT2APhosphoinositide HydrolysisIC509.00 (Antagonist)

Note: EC50 represents the concentration for 50% of maximal agonist response, while IC50 represents the concentration for 50% inhibition of a response. Intrinsic activity reflects the maximal effect of the compound relative to the endogenous agonist.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the dopamine receptor cross-reactivity of a novel compound.

Radioligand Binding Assays

This technique is the gold standard for determining the binding affinity of a compound to a receptor.[7][8][9]

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at each of the five human dopamine receptor subtypes.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines stably expressing a single human dopamine receptor subtype (e.g., CHO-K1 or HEK293 cells).[10]

  • Radioligands:

    • D1-like (D1, D5): [³H]SCH23390

    • D2-like (D2, D3, D4): [³H]Spiperone or [³H]Raclopride

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: Aripiprazole.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and a range of concentrations of the test compound or reference compound.

  • Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known dopamine receptor antagonist, e.g., haloperidol).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor. For dopamine receptors, measuring changes in cyclic adenosine monophosphate (cAMP) is a common method. D1-like receptors (D1 and D5) are Gs-coupled and their activation increases cAMP levels, while D2-like receptors (D2, D3, and D4) are Gi/o-coupled and their activation decreases cAMP levels.[11][12][13]

Objective: To determine the functional activity (EC50 or IC50 and intrinsic activity) of the test compound at each dopamine receptor subtype.

Materials:

  • Cell Lines: Cell lines stably expressing a single human dopamine receptor subtype and a cAMP-responsive reporter system (e.g., CRE-luciferase) or engineered to express a biosensor for cAMP (e.g., using FRET or BRET).

  • Test Compound and Reference Compound.

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production for studying Gi/o-coupled receptors.

  • Dopamine: The endogenous agonist.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.

Procedure for D1-like (Gs-coupled) Receptors:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add increasing concentrations of the test compound or a known D1 agonist (e.g., SKF-81297) to the wells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal effect). The intrinsic activity is calculated as (Emax of test compound / Emax of dopamine) x 100%.

Procedure for D2-like (Gi/o-coupled) Receptors:

  • Cell Plating: Plate the cells as described above.

  • Forskolin and Compound Addition: Add a fixed concentration of forskolin to all wells to stimulate cAMP production, followed by the addition of increasing concentrations of the test compound or a known D2 agonist (e.g., quinpirole).

  • Incubation, Lysis, and Measurement: Follow the same steps as for the D1-like receptors.

  • Data Analysis: The agonist activity will be observed as a decrease in the forskolin-stimulated cAMP levels. The IC50 for this inhibition is determined. To test for antagonist activity, cells are pre-incubated with the test compound before the addition of dopamine, and the shift in the dopamine dose-response curve is measured.

Visualizations

To aid in the understanding of the experimental logic and biological context, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Dopamine Receptor Cross-Reactivity Screening start Test Compound (this compound) binding_assay Primary Screen: Radioligand Binding Assay (D1, D2, D3, D4, D5) start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki functional_assay Secondary Screen: Functional Assay (e.g., cAMP) for receptors with significant binding determine_ki->functional_assay If Ki < 1µM determine_activity Determine Functional Activity (Agonist, Antagonist, Partial Agonist) EC50/IC50, Intrinsic Activity functional_assay->determine_activity sar Structure-Activity Relationship (SAR) Analysis determine_activity->sar

Caption: A generalized workflow for assessing the cross-reactivity of a test compound at dopamine receptors.

G cluster_d2_signaling Simplified Dopamine D2 Receptor Signaling Pathway dopamine Dopamine (Agonist) d2r D2 Receptor dopamine->d2r Binds to gi_protein Gi/o Protein d2r->gi_protein Activates ac Adenylate Cyclase gi_protein->ac Inhibits atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression, ion channel activity) pka->cellular_response Phosphorylates targets leading to

Caption: A diagram illustrating the canonical Gi/o-coupled signaling pathway of the dopamine D2 receptor.[14][15]

Conclusion

While direct experimental data for this compound at dopamine receptors is currently unavailable, this guide provides the necessary framework for its comprehensive evaluation. By employing standardized radioligand binding and functional assays, researchers can elucidate its binding affinity and functional effects at each dopamine receptor subtype. Comparing these findings with the profiles of well-characterized drugs like Aripiprazole is essential for predicting the compound's potential therapeutic applications and side-effect profile, thereby guiding future drug development efforts. The methodologies and comparative approach detailed herein are fundamental to the preclinical characterization of any novel neuroactive compound.

References

In Vitro Validation of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of the biological activity of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine. Based on its structural motifs—a furan ring and an indolethylamine core—this compound is hypothesized to possess anticancer, antibacterial, and serotonin receptor modulatory activities.[1][2][3][4] This document outlines the experimental protocols to test these hypotheses and presents a comparative analysis with established bioactive compounds.

Comparative Bioactivity Data

The following tables summarize the anticipated quantitative data for this compound against a selection of alternative and reference compounds. Data for the target compound is listed as "To Be Determined" (TBD), pending experimental validation using the protocols outlined in this guide.

Table 1: Comparative Cytotoxicity (IC50, µM)

CompoundHeLa (Cervical Cancer)HepG2 (Liver Cancer)Reference Compound
This compoundTBDTBDDoxorubicin
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate260.1 (62.37 µg/mL)[5]--
Doxorubicin~0.05-0.5~0.1-1.0-

Table 2: Comparative Antibacterial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference Compound
This compoundTBDTBDCiprofloxacin
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate>500[5]>500[5]-
3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid-64[6][7]-
Ciprofloxacin~0.25-1.0~0.015-0.125-

Table 3: Comparative Serotonin Receptor Binding Affinity (Ki, nM)

Compound5-HT2A Receptor5-HT2C ReceptorReference Compound
This compoundTBDTBDSerotonin, Ketanserin
Serotonin~5-20~5-15-
trans-2-(5-Fluoro-1H-indol-3-yl)cyclopropylamine>1000[8]1.9[8]-
Ketanserin (antagonist)~1-2~20-50-

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11]

a. Materials:

  • HeLa and HepG2 cancer cell lines

  • This compound

  • Doxorubicin (positive control)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

b. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and Doxorubicin in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[9]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of bacteria.[12][13][14][15]

a. Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • This compound

  • Ciprofloxacin (positive control)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

b. Procedure:

  • Prepare a two-fold serial dilution of the test compound and Ciprofloxacin in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to be equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.[13]

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Serotonin Receptor Binding Assay

This assay measures the affinity of the compound for specific serotonin receptor subtypes, such as 5-HT2A and 5-HT2C. This is typically done through competitive binding with a radiolabeled ligand.

a. Materials:

  • Cell membranes expressing the human 5-HT2A or 5-HT2C receptor

  • This compound

  • Radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C)

  • Unlabeled competitor (e.g., Serotonin or a known antagonist)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

b. Procedure:

  • In a reaction tube, add the cell membranes, the radioligand, and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled competitor.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The Ki (inhibition constant) is calculated from the IC50 value (concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antibacterial Antibacterial Assay cluster_receptor_binding Receptor Binding Assay c1 Seed HeLa/HepG2 cells c2 Add test compound dilutions c1->c2 c3 Incubate (48-72h) c2->c3 c4 Add MTT reagent c3->c4 c5 Incubate (4h) c4->c5 c6 Solubilize formazan c5->c6 c7 Measure absorbance (570nm) c6->c7 c8 Calculate IC50 c7->c8 a1 Prepare compound dilutions a2 Inoculate with bacteria a1->a2 a3 Incubate (16-20h) a2->a3 a4 Observe growth a3->a4 a5 Determine MIC a4->a5 r1 Incubate membranes, radioligand & compound r2 Filter to separate bound/free r1->r2 r3 Wash filters r2->r3 r4 Measure radioactivity r3->r4 r5 Calculate Ki r4->r5

Caption: General experimental workflows for in vitro bioactivity validation.

serotonin_pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates ligand Serotonin or Test Compound ligand->receptor Binds plc PLC g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Simplified 5-HT2A receptor signaling pathway.

References

A Comparative Analysis of Furan and Thiophene Substituted Tryptamines as 5-HT2A Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of furan and thiophene substituted tryptamines, focusing on their potential as ligands for the 5-hydroxytryptamine 2A (5-HT2A) receptor. The 5-HT2A receptor is a key target in the central nervous system, implicated in various physiological and pathological processes, making it a focal point for drug discovery in areas such as psychiatry and neurology.[1] The substitution of the indole nucleus of endogenous tryptamines with other heterocyclic systems like furan and thiophene is a common bioisosteric approach to modify the pharmacological properties of the resulting compounds.

Physicochemical and Pharmacological Profile Comparison

The isosteric replacement of the indole ring with furan or thiophene can significantly impact a compound's interaction with the 5-HT2A receptor and its overall pharmacokinetic profile. Thiophene is generally considered a closer bioisostere of the benzene portion of the indole ring than furan due to its greater aromaticity and the similar size of the sulfur atom to a vinyl group. Furan, with the more electronegative oxygen atom, is more polar and less aromatic.

Table 1: Comparative Receptor Binding Affinities and Functional Activities
CompoundHeterocycle5-HT2A Ki (nM) (Hypothetical)5-HT2A EC50 (nM) (Hypothetical)5-HT2A Emax (%) (Hypothetical)
Furan-Tryptamine AnalogFuran5010085
Thiophene-Tryptamine AnalogThiophene257595
Serotonin (Reference)Indole1020100

Disclaimer: The quantitative values in this table are hypothetical and are presented to illustrate potential trends based on the physicochemical properties of furan and thiophene. Thiophene analogs are often observed to have slightly higher affinity and efficacy due to their electronic and steric properties being more analogous to the parent indole structure.

Table 2: Comparative In Vitro Metabolic Stability
CompoundHeterocycleHalf-life (t½) in Human Liver Microsomes (min) (Hypothetical)Intrinsic Clearance (CLint) (µL/min/mg protein) (Hypothetical)
Furan-Tryptamine AnalogFuran2034.7
Thiophene-Tryptamine AnalogThiophene3519.8

Disclaimer: The quantitative values in this table are hypothetical. Thiophene is generally more metabolically stable than furan, which can be susceptible to oxidative opening of the furan ring.

Signaling Pathways and Experimental Workflows

Activation of the 5-HT2A receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Furan/Thiophene Tryptamine Agonist Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

The following diagram illustrates a typical workflow for determining the in vitro metabolic stability of a test compound using liver microsomes.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound Stock Solution (e.g., in DMSO) Incubation_Setup Incubate Compound with Microsomes and Cofactor at 37°C Compound_Prep->Incubation_Setup Microsome_Prep Thaw and Prepare Liver Microsomes Microsome_Prep->Incubation_Setup Cofactor_Prep Prepare NADPH Cofactor Solution Cofactor_Prep->Incubation_Setup Time_Points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation_Setup->Time_Points Quench Quench Reaction with Acetonitrile (+ Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Quantify Parent Compound and Calculate t½ and CLint LCMS->Data_Analysis

Caption: In Vitro Metabolic Stability Workflow.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor.

    • Radioligand (e.g., [3H]ketanserin).

    • Test compounds (furan and thiophene substituted tryptamines).

    • Non-specific binding control (e.g., unlabeled ketanserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and vials.

    • Glass fiber filters and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Incubate the plate, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This protocol describes a method to assess the functional activity (EC50 and Emax) of test compounds at the 5-HT2A receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds.

    • A reference agonist (e.g., serotonin).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and the reference agonist.

    • Use the fluorescence plate reader to measure the baseline fluorescence of the cells.

    • Inject the test compounds or reference agonist into the wells and immediately begin measuring the change in fluorescence over time.

    • The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

    • Generate dose-response curves by plotting the change in fluorescence against the log of the agonist concentration.

    • Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) from the dose-response curves.

In Vitro Metabolic Stability Assay

This protocol provides a general method for evaluating the metabolic stability of test compounds in human liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • Test compounds.

    • NADPH regenerating system (cofactor).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile (for quenching the reaction).

    • An internal standard for LC-MS/MS analysis.

    • LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing the internal standard to stop the reaction.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Concluding Remarks

The bioisosteric replacement of the indole ring in tryptamines with furan or thiophene offers a viable strategy for modulating their pharmacological and pharmacokinetic properties. Based on fundamental principles of medicinal chemistry, thiophene-substituted tryptamines are anticipated to exhibit higher affinity for the 5-HT2A receptor and greater metabolic stability compared to their furan counterparts. This is largely attributed to the greater aromaticity and more favorable electronic properties of the thiophene ring as an indole bioisostere. However, it is crucial to emphasize that these are inferred comparisons. Rigorous experimental studies that directly compare a series of furan and thiophene substituted tryptamines are necessary to definitively elucidate their structure-activity relationships and to validate these hypotheses. Such studies would be invaluable for the rational design of novel 5-HT2A receptor ligands with optimized therapeutic potential.

References

Purity Confirmation of Synthesized Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine. The selection of appropriate analytical techniques is critical for ensuring the quality, safety, and efficacy of this compound for research and potential therapeutic applications. This document outlines and objectively compares key analytical techniques, providing supporting hypothetical experimental data and detailed protocols to aid in method selection and implementation.

This compound, with the chemical formula C₁₅H₁₆N₂O and a molecular weight of 240.31 g/mol , is a molecule of interest in medicinal chemistry due to the presence of the indole moiety, a common feature in neuroactive agents, suggesting its potential as a serotonin receptor modulator.[1]

Comparison of Key Analytical Methods

The purity of a synthesized compound is a critical parameter that must be rigorously assessed. A combination of chromatographic and spectroscopic techniques is typically employed to obtain a comprehensive purity profile. The following table summarizes the most pertinent analytical techniques for the purity validation of this compound.

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Purity (% area), presence of impurities, retention time.High resolution, quantitative, applicable to a wide range of compounds.[2][3]Requires a reference standard for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.Identification of volatile impurities, molecular weight, and fragmentation pattern for structural elucidation.[2][4]High sensitivity and specificity.[2]The compound may require derivatization to increase volatility.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information (¹H and ¹³C NMR), identification of impurities, and quantitative analysis (qNMR).[2]Provides unambiguous structural confirmation.Lower sensitivity compared to chromatographic methods.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and N.Confirmation of the elemental composition of the synthesized compound.Provides fundamental confirmation of the molecular formula.Does not provide information on the nature of impurities.

Data Presentation: A Comparative Overview

The following tables present hypothetical, yet realistic, data for the analysis of a synthesized batch of this compound, comparing it with the theoretical values and potential impurities.

High-Performance Liquid Chromatography (HPLC) Data

Table 1: HPLC Purity Analysis

Compound Retention Time (min) Area (%) Purity (%)
This compound8.5299.599.5
Tryptamine (Impurity A)4.250.2-
Furfural (Impurity B)2.100.1-
Unknown Impurity9.880.2-
Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 2: GC-MS Fragmentation Data

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound12.34240130, 91, 81
Tryptamine (Impurity A)9.82160130, 30
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Indole-NH8.10 (br s, 1H)-
Indole-H27.01 (s, 1H)122.5
Indole-H47.62 (d, 1H)127.5
Indole-H5, H6, H77.10-7.35 (m, 3H)111.2, 118.9, 119.5, 122.1
-CH₂-CH₂-N-2.95 (t, 2H)49.5
-CH₂-N-CH₂-2.85 (t, 2H)25.8
-N-CH₂-Furan3.80 (s, 2H)46.2
Furan-H36.15 (d, 1H)107.1
Furan-H46.30 (dd, 1H)110.2
Furan-H57.38 (d, 1H)142.0
Indole-C3-112.9
Indole-C3a-127.8
Indole-C7a-136.4
Furan-C2-153.5
Elemental Analysis Data

Table 4: Elemental Analysis Results

Element Theoretical (%) Found (%) Deviation (%)
Carbon (C)74.9874.90-0.08
Hydrogen (H)6.716.75+0.04
Nitrogen (N)11.6611.60-0.06

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical procedures and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a accurately weighed sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Mass Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL. Derivatization with a silylating agent may be necessary if the compound shows poor volatility or peak shape.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for unambiguous signal assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

Elemental Analysis
  • Instrumentation: CHN elemental analyzer.

  • Procedure: A precisely weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of each element.

Visualizations

Experimental Workflow for Purity Confirmation

G cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_decision Outcome Synthesis Synthesized Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine HPLC HPLC-UV Synthesis->HPLC GCMS GC-MS Synthesis->GCMS NMR NMR Spectroscopy Synthesis->NMR EA Elemental Analysis Synthesis->EA Purity Purity > 99%? HPLC->Purity GCMS->Purity NMR->Purity EA->Purity Pass Pass Purity->Pass Yes Fail Further Purification Purity->Fail No

Caption: Workflow for the comprehensive purity analysis of the synthesized compound.

Hypothetical Signaling Pathway Involvement

G ligand Furan-2-ylmethyl- [2-(1H-indol-3-yl)-ethyl]-amine receptor 5-HT Receptor ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A potential signaling pathway involving the target compound as a 5-HT receptor ligand.

Comparison of Analytical Techniques

G cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_elemental Compositional Analysis Purity Purity Confirmation HPLC HPLC Purity->HPLC Quantitative Purity GCMS GC-MS Purity->GCMS Volatile Impurities NMR NMR Purity->NMR Structural Confirmation EA Elemental Analysis Purity->EA Elemental Composition

Caption: Logical relationship of analytical techniques for comprehensive purity confirmation.

Comparison with Alternative Compounds

In drug discovery, it is often valuable to compare the properties of a lead compound with those of structural analogs or compounds with similar biological targets. The purity of these alternatives would be assessed using the same rigorous analytical methods described above.

Table 5: Comparison with Alternative Serotonin Receptor Ligands

Compound Structure Key Features Rationale for Comparison
This compound Indole and Furan ringsPotential for dual interaction with receptor binding sites.Target compound of this guide.
N,N-Dimethyltryptamine (DMT) Indole ring with a simple dimethylaminoethyl side chainA well-characterized psychoactive tryptamine.Serves as a benchmark for serotonergic activity.
5-MeO-DMT Methoxy-substituted indole ringIncreased affinity for certain serotonin receptor subtypes.Evaluates the effect of substitution on the indole ring.
Thiophene bioisostere Furan ring replaced with a thiophene ringBioisosteric replacement to modulate physicochemical properties.Assesses the impact of heteroatom substitution on activity and purity profile.

The purity of these alternative compounds would be confirmed using the same suite of analytical techniques to ensure that any observed differences in biological activity are due to structural modifications rather than the presence of impurities.

This guide provides a framework for the rigorous purity assessment of synthesized this compound. By employing a combination of chromatographic and spectroscopic methods, researchers can ensure the quality and reliability of their findings, a critical step in the drug development process.

References

Navigating the Cytotoxic Landscape of Furan-Indole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Furan-indole hybrids have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of novel furan-indole compounds, supported by experimental data and detailed protocols to aid in the evaluation and development of these potential therapeutics.

Comparative Cytotoxicity of Novel Furan-Indole Hybrids

The cytotoxic potential of furan-indole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of representative furan-indole and related hybrid compounds from recent studies.

Compound ID/ClassCancer Cell LineIC50 (µM)Exposure Time (h)AssayReference
Benzofuran–Indole Hybrid (8aa) PC9 (Non-small-cell lung)0.32 ± 0.05Not SpecifiedNot Specified[1]
A549 (Non-small-cell lung)0.89 ± 0.10Not SpecifiedNot Specified[1]
Furo[3,2-b]indole Derivative (10a) A498 (Renal)Potent ActivityNot SpecifiedNCI-60 Screen[2]
2,5-bis(3'-indolyl)-furan (3a) Mean of 29 cell lines~17.4 µg/mLNot SpecifiedNot Specified[3]
2,5-bis(3'-indolyl)-furan (4c) Mean of 29 cell lines~20.5 µg/mLNot SpecifiedNot Specified[3]
Indole-Hydroxycinnamamide Hybrid (9d) A549 (Lung)1.6Not SpecifiedNot Specified[4]
HCT116 (Colon)5.9Not SpecifiedNot Specified[4]
Indole-Hydroxycinnamamide Hybrid (10a) A549 (Lung)2.74Not SpecifiedNot Specified[4]
HCT116 (Colon)0.52Not SpecifiedNot Specified[4]
MCF-7 (Breast)2.68Not SpecifiedNot Specified[4]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental protocols, including the specific assay used and the duration of compound exposure.

Experimental Protocols

The following section details the methodology for a standard cytotoxicity assay used to evaluate the efficacy of novel compounds.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Novel furan-indole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-indole compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these novel compounds is crucial for their development as therapeutic agents. Many cytotoxic compounds induce apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Signaling Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) p53 p53 Activation Cellular_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Bax_Bak Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Signaling Pathway.

The experimental workflow for determining cytotoxicity can also be visualized to provide a clear overview of the process.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h (Cell Attachment) seed_cells->incubate_24h_1 add_compounds Add Serial Dilutions of Furan-Indole Compounds incubate_24h_1->add_compounds incubate_exposure Incubate for Exposure Time (e.g., 24, 48, 72h) add_compounds->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance analyze_data Data Analysis (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: MTT Cytotoxicity Assay Workflow.

References

Scarcity of In-Vivo Efficacy Data for Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine Highlights Need for Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Initial investigations into the therapeutic potential of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine reveal a significant gap in publicly available in-vivo efficacy data. While the compound is commercially available for research purposes, published studies detailing its performance in animal models are currently lacking. This presents a challenge for direct comparison with existing alternatives but also underscores an opportunity for novel research in drug discovery and development.

This compound is a heterocyclic compound incorporating both a furan and an indole moiety.[1][2] These structural features are present in numerous biologically active molecules, suggesting a range of potential therapeutic applications. The indole structure is a well-known pharmacophore found in many neuroactive agents, hinting at possible effects on the central nervous system, potentially as a serotonin receptor modulator.[2] The furan ring is also a common motif in compounds with diverse bioactivities, including antimicrobial and anticancer properties.[3][4]

Given the absence of direct efficacy studies, a prospective research plan is essential to elucidate the compound's pharmacological profile. The following outlines a hypothetical experimental workflow for preliminary in-vivo assessment.

Hypothetical Experimental Workflow for In-Vivo Efficacy Screening

A systematic approach is necessary to determine the therapeutic potential of this compound. This workflow is designed to establish a foundational understanding of its activity, safety, and mechanism of action in a relevant animal model.

experimental_workflow cluster_preclinical Preclinical Evaluation A Compound Acquisition & Purity Analysis B Acute Toxicity Study (e.g., in mice) A->B Safety C Selection of Animal Model (e.g., disease-specific model) B->C Ethical Approval D Dose-Response Study C->D Determine Dosing E Efficacy Evaluation in Chronic Model D->E Assess Efficacy F Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis E->F Characterize Profile G Histopathological & Biochemical Analysis E->G Mechanism Insight H Data Analysis & Reporting F->H G->H

Caption: Hypothetical workflow for in-vivo evaluation.

Conceptual Comparison of Related Furan and Indole Compounds

Without direct data for the target compound, a conceptual comparison based on the activities of related furan and indole derivatives can provide a framework for potential research directions.

FeatureFuran-Containing CompoundsIndole-Containing CompoundsThis compound (Hypothesized)
Primary Therapeutic Areas Antibacterial, Antifungal, Anti-inflammatory, Anticancer[3][4]Neurology, Oncology, Anti-inflammatory[5]Potential for synergistic or novel activities in neurology or oncology.
Mechanism of Action Varies widely; can involve enzyme inhibition or DNA interaction.[4][6]Often involves receptor modulation (e.g., serotonin receptors) or enzyme inhibition.[2]Unknown; could involve modulation of CNS targets or other pathways.
Known In-Vivo Efficacy Established for various derivatives in preclinical and clinical settings.Numerous examples of clinically approved drugs and extensive preclinical data.Not publicly documented.
Potential Signaling Pathway Involvement

The indole ethylamine scaffold is a classic feature of serotonin (5-hydroxytryptamine) and related tryptamines, which are agonists for various serotonin receptors. It is plausible that this compound could interact with these pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Serotonin Receptor (e.g., 5-HT) g_protein G-protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling (e.g., PKA) second_messenger->downstream Activates cellular_response Cellular Response downstream->cellular_response Leads to ligand Indole-based Ligand (Hypothetical) ligand->receptor Binds

Caption: Generalized serotonin receptor signaling pathway.

Experimental Protocols

As no specific experimental data is available for this compound, the following are generalized protocols that could be adapted for its evaluation.

Acute Toxicity Study

  • Animals: Healthy adult mice (e.g., C57BL/6), 8-10 weeks old, housed under standard laboratory conditions.

  • Groups: A control group receiving vehicle (e.g., saline with 0.5% Tween 80) and at least three dose groups of the test compound.

  • Administration: A single dose administered via a relevant route (e.g., intraperitoneal or oral).

  • Observation: Animals are monitored for clinical signs of toxicity and mortality for up to 14 days.

  • Data Collection: Body weight, food and water intake, and any observed adverse effects are recorded. At the end of the study, a gross necropsy is performed.

Antitumor Efficacy in a Xenograft Model

  • Cell Line: A human cancer cell line (e.g., HeLa, as a related compound showed activity[3]) is cultured under standard conditions.

  • Animals: Immunocompromised mice (e.g., nude mice) are inoculated subcutaneously with tumor cells.

  • Tumor Growth: When tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into control and treatment groups.

  • Treatment: The test compound is administered daily (or as determined by PK studies) for a specified period (e.g., 21 days).

  • Efficacy Measures: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Body weight is monitored as an indicator of toxicity.

References

Safety Operating Guide

Proper Disposal of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the hazardous properties of its constituent furan and indole moieties. Both furan and indole derivatives are typically treated as hazardous waste, necessitating stringent disposal practices.[1][2]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on the structural components, this compound should be handled as a hazardous substance. The furan group suggests potential flammability, toxicity, and the risk of forming explosive peroxides upon exposure to air and light.[3][4][5][6] The indole structure may also contribute to reactivity, particularly with strong acids and oxidizing agents.[2]

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][7]To prevent skin contact and absorption.[8]
Eye Protection Safety glasses with side shields or chemical safety goggles.[2][9]To protect eyes from splashes or aerosols.
Body Protection Laboratory coat.[2]To protect skin and clothing from contamination.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[2][10]To avoid inhalation of any potential vapors or aerosols.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste from the point of generation to its final disposal.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[1]

  • Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents or acids.[1][3]

  • Collect waste in a dedicated container specifically for this compound and any materials contaminated with it.

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by hazardous waste regulations.[11]

  • Use a compatible, leak-proof container with a secure lid.[1][11]

  • Clearly label the container with the words "HAZARDOUS WASTE ".[1][11]

  • Include the full chemical name: "This compound ".[1]

  • Indicate the date when the waste was first added to the container.[1]

  • Ensure the container is kept closed except when adding waste.[1]

Step 3: Spill and Contamination Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate non-essential personnel from the area.[3]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3][10]

  • Collect the contaminated absorbent material and any contaminated debris into a sealable container for disposal as hazardous waste.[3][4]

  • Do not wash spills into the sewer system.[3][7]

  • After cleanup, ventilate the area and wash the surface thoroughly.[3]

Step 4: Storage of Waste

Waste containers must be stored safely pending disposal.

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[1]

  • The storage area should be secure, well-ventilated, and away from sources of ignition, heat, and direct sunlight.[1][3]

  • Utilize secondary containment, such as a spill tray, to capture any potential leaks.[1]

Step 5: Final Disposal

Final disposal must be conducted through official channels.

  • Never dispose of this chemical in the regular trash or down the drain.[4][7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][4]

  • Follow all institutional and regulatory procedures for waste handover.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Generation of Waste cluster_1 Step 1 & 2: Segregation & Containerization cluster_2 Step 3: Spill Management cluster_3 Step 4 & 5: Storage & Disposal A This compound Waste (Pure compound or contaminated materials) B Is a dedicated hazardous waste container available? A->B C Obtain a compatible, labeled hazardous waste container. B->C No D Place waste in the container. Ensure it is properly labeled and sealed. B->D Yes C->D E Has a spill occurred? D->E F Contain with inert absorbent. Collect and containerize as hazardous waste. Clean and ventilate the area. E->F Yes G Store container in a designated Satellite Accumulation Area (SAA). E->G No F->G H Is the container full or ready for pickup? G->H I Contact Environmental Health & Safety (EHS) for disposal. H->I Yes J Continue to store safely. H->J No K End: Compliant Disposal I->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is synthesized from safety information for its structural components, namely the furan and indole moieties, and is intended to provide a baseline for safe handling. Researchers must conduct a thorough, institution-specific risk assessment before beginning any work. The oxalate salt of this compound is classified as an irritant[1].

The hazard profile is extrapolated from related compounds:

  • Furan Moiety : Furan is a flammable liquid that may form explosive peroxides upon exposure to air.[2][3] It is harmful if swallowed or inhaled and is suspected of causing genetic defects and cancer.[3]

  • Indole Moiety : Indole and its derivatives can be harmful if absorbed through the skin and may cause serious eye irritation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for handling this compound. The minimum required PPE is outlined below. For procedures with a higher risk of exposure, enhanced protection should be considered.

Protection TypeMinimum RecommendationRationale & Citations
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.To prevent inhalation of potentially harmful vapors or aerosols. Furan is harmful if inhaled.[3][5]
Eye & Face Protection Chemical safety goggles.To protect against splashes. The indole moiety can cause serious eye irritation.[1][4][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and absorption.[4][7] Double gloving is recommended when handling hazardous substances.[8][9]
Body Protection Flame-retardant lab coat.To protect skin and clothing from splashes and potential ignition sources due to the flammable nature of furan.[3]

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and ensure laboratory safety. All operations should be conducted within a certified chemical fume hood.[10]

Preparation
  • Review Documentation : Thoroughly review this guide and any available data for similar compounds.

  • Area Preparation : Ensure the chemical fume hood is clean and operational. Remove all unnecessary items and potential ignition sources.[11][12]

  • Gather Materials : Assemble all necessary equipment, including PPE, spill kits, and waste containers, before handling the chemical.

  • Don PPE : Put on all required PPE as specified in the table above.

Handling
  • Inert Atmosphere : Given that furan can be air-sensitive and form peroxides, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][10]

  • Aliquotting : Carefully measure or weigh the required amount inside the fume hood. Use non-sparking tools.[11][12]

  • Solution Preparation : When dissolving, add the compound to the solvent slowly to avoid splashing.

  • Post-Handling : After use, ensure the primary container is tightly sealed.[10] Decontaminate any surfaces and equipment with an appropriate solvent.

Storage
  • Container : Store in a tightly closed, light-resistant container.[10][13]

  • Conditions : Keep in a cool, dry, and well-ventilated area, away from heat, ignition sources, strong acids, and oxidizing agents.[2][11][13] The container should be stored under an inert gas.[3][10]

  • Peroxide Formation : Due to the furan moiety, this compound may form explosive peroxides over time.[3][5] Mark the container with the date received and the date opened.[10] It is advisable to test for the presence of peroxides before using, especially if the container has been opened previously.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling prep_sds Review Safety Data prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_aliquot Aliquot Compound (Inert Atmosphere) prep_ppe->handle_aliquot handle_dissolve Prepare Solution handle_aliquot->handle_dissolve handle_seal Tightly Seal Container handle_dissolve->handle_seal cleanup_decon Decontaminate Work Area handle_seal->cleanup_decon cleanup_dispose Segregate Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.